3-(Aminomethyl)-5-bromo-2-methylpyridine chemical properties
CAS: 1211589-61-5 | Formula: C H BrN | MW: 201.06 g/mol Executive Summary 3-(Aminomethyl)-5-bromo-2-methylpyridine (also known as (5-bromo-2-methylpyridin-3-yl)methanamine) is a high-value heterocyclic building block use...
Author: BenchChem Technical Support Team. Date: March 2026
CAS: 1211589-61-5 | Formula: C
HBrN | MW: 201.06 g/mol
Executive Summary
3-(Aminomethyl)-5-bromo-2-methylpyridine (also known as (5-bromo-2-methylpyridin-3-yl)methanamine) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a "dual-handle" scaffold, offering two distinct vectors for divergent synthesis:
A primary amine (-CH
NH) at the C3 position for rapid elaboration via amide coupling, reductive amination, or sulfonylation.
A bromine atom (-Br) at the C5 position, positioned meta to the pyridine nitrogen, enabling late-stage cross-coupling reactions (Suzuki, Buchwald, Sonogashira).
This orthogonality makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors (e.g., RIPK1, PDE4) and antibacterial agents where the pyridine core functions as a bioisostere for phenyl or pyrimidine rings, improving aqueous solubility and metabolic stability.
Physicochemical Properties[1][2][3][4]
The molecule exhibits properties characteristic of a "benzylamine-like" pyridine. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group fine-tunes the basicity of the pyridine nitrogen.
Suitable for fragment-based screening (Rule of 3 compliant).
Appearance
Pale yellow solid or oil
Often supplied as the HCl salt (white solid) for stability.
Predicted pKa (Amine)
~8.8 - 9.2
Typical for primary alkyl amines.
Predicted pKa (Pyridine)
~3.0 - 3.5
Lowered relative to pyridine (5.2) due to electron-withdrawing Br.
LogP (Predicted)
~1.1
Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors/Acceptors
2 / 2
NH acts as donor; Pyridine N and NH act as acceptors.
Synthetic Accessibility & Pathways
The primary industrial and laboratory route to 3-(Aminomethyl)-5-bromo-2-methylpyridine involves the reduction of the corresponding nitrile precursor. This pathway preserves the sensitive bromine substituent which can be labile under catalytic hydrogenation conditions.
Core Synthesis: Nitrile Reduction
The starting material, 5-bromo-2-methylnicotinonitrile (CAS 956276-47-4), is commercially available. The reduction is typically achieved using Borane-THF complex (BH
·THF) or Borane-Dimethyl Sulfide (BH·DMS), which selectively reduces the nitrile to the primary amine without dehalogenating the aromatic ring.
Reaction Scheme:
Visualization: Synthetic Workflow
Caption: Synthetic lineage from nitro-pyridine precursors to the target aminomethyl scaffold via nitrile reduction.
Reactivity & Functionalization
This molecule is designed for divergent synthesis . The order of operations is critical:
Amine Functionalization (First): The primary amine is the most nucleophilic site. It is typically reacted first to attach the "left-hand" side of the drug molecule (e.g., amide coupling).
Bromine Cross-Coupling (Second): The aryl bromide is stable to standard amide coupling conditions. It is reserved for palladium-catalyzed cross-coupling (Suzuki, Buchwald) to attach the "right-hand" side.
Divergent Reaction Map
Caption: Divergent reactivity profile showing Path A (Amine functionalization) and Path B (Bromine substitution).
Experimental Protocols
Protocol A: Selective Reduction of Nitrile to Amine
Context: Converting 5-bromo-2-methylnicotinonitrile to the target amine without debromination.
Workup: Dilute with Ethyl Acetate, wash with 10% LiCl (to remove DMF), saturated NaHCO
, and brine.
Yield: Typical yields range from 70–90%.
Safety & Handling
Hazards: The compound is an irritant. The free amine can cause skin and eye irritation (H315, H319). As a pyridine derivative, it may have potential neurotoxicity if ingested in large quantities, though specific tox data is limited.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO
from air; the HCl salt is hygroscopic.
Incompatibility: Avoid strong oxidizing agents.
References
Preparation of Aminoimidazopyridines as Kinase Inhibitors. World Intellectual Property Organization, WO2019089442A1. (2019). Link
Heterocyclic Compounds Useful as Anti-bacterial Agents. World Intellectual Property Organization, WO2017199265A1. (2017). Link
Isoxazolidine Derived Inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1). World Intellectual Property Organization, WO2017096301A1. (2017). Link
Substituted Pyridine and Pyrazine Compounds as PDE4 Inhibitors. US Patent Application, US20140275531A1. (2014). Link
Facile Synthesis of 2-Methylnicotinonitrile. The Journal of Organic Chemistry. (2022). Link
3-Amino-5-bromo-2-picoline (CAS 914358-73-9): A Technical Guide to Structural Utility and Synthetic Applications in Drug Discovery
Executive Summary In the landscape of modern drug discovery and advanced materials science, highly functionalized pyridine scaffolds serve as indispensable building blocks. 3-Amino-5-bromo-2-picoline (also systematically...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and advanced materials science, highly functionalized pyridine scaffolds serve as indispensable building blocks. 3-Amino-5-bromo-2-picoline (also systematically named 5-bromo-2-methylpyridin-3-amine), identified by CAS Number 914358-73-9 , is a premier example of such a scaffold[1]. Featuring three distinct functional handles—a methyl group, a primary amine, and an aryl bromide—this molecule provides highly orthogonal reactivity[2].
This whitepaper provides an in-depth technical analysis of 3-amino-5-bromo-2-picoline, exploring its physicochemical properties, chemoselective synthesis, and its critical role in palladium-catalyzed cross-coupling reactions for the development of kinase inhibitors and Positron Emission Tomography (PET) tracers[3].
Physicochemical Profiling & Structural Dynamics
Understanding the electronic distribution of 3-amino-5-bromo-2-picoline is critical for predicting its reactivity. The pyridine ring is an electron-deficient heterocycle; however, the presence of the electron-donating C2-methyl and C3-amino groups partially offsets this deficiency, enriching the electron density at the ortho and para positions relative to the amine. Conversely, the C5-bromine atom acts as an electron-withdrawing group via inductive effects, while serving as an ideal leaving group for transition-metal insertion[4].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, which dictate its solubility, purification strategies, and pharmacokinetic potential in downstream drug design[2][5].
The industrial and laboratory-scale synthesis of 3-amino-5-bromo-2-picoline relies on the chemoselective reduction of its nitro precursor, 5-bromo-2-methyl-3-nitropyridine [2].
Causality in Reagent Selection
As a synthetic chemist, the primary challenge in this transformation is avoiding hydrodehalogenation . Standard catalytic hydrogenation (e.g., using Palladium on Carbon (Pd/C) with H₂ gas) is highly efficient for reducing nitro groups to amines but will frequently cleave the C5-bromine bond, destroying the molecule's utility for future cross-coupling.
To circumvent this, a mild, single-electron transfer (SET) reduction using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) is employed[6]. This system is strictly chemoselective for the nitro group, leaving the aryl bromide completely intact.
Initialization: Dissolve 5-bromo-2-methyl-3-nitropyridine (1.0 equiv, e.g., 63.9 mmol) in a 4:1 volumetric mixture of industrial methanol and water (approx. 330 mL)[6].
Reagent Addition: Heat the solution to 40 °C. Add reduced iron powder (2.5 equiv) and ammonium chloride (2.5 equiv) in controlled batches.
Self-Validating Step: The batch-wise addition prevents thermal runaway. As the reduction initiates, the reaction mixture will visibly transition from a clear/yellow solution to a dark brown/black suspension, confirming the oxidation of Fe(0) to Fe(II)/Fe(III) oxides[6].
Reflux: Elevate the temperature to 80 °C and stir vigorously under reflux for 2 hours.
Self-Validating Step: Perform Thin Layer Chromatography (TLC). The complete disappearance of the higher-Rf nitro starting material indicates the reaction has reached the endpoint.
Workup: Perform hot suction filtration through a Celite pad to remove the insoluble iron oxides. Concentrate the filtrate under reduced pressure to remove methanol[6].
Extraction & Purification: Dilute the residue with water and extract with ethyl acetate. Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, dry over anhydrous MgSO₄, and evaporate to afford the pure 3-amino-5-bromo-2-picoline as an off-white to orange crystalline solid (Yield: 90–95%)[6].
Caption: Workflow for the chemoselective reduction of 5-bromo-2-methyl-3-nitropyridine.
Applications in Drug Discovery: Cross-Coupling & Kinase Inhibitors
The primary value of 3-amino-5-bromo-2-picoline lies in its C5-bromine atom, which serves as a prime target for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate 5-aryl-2-methylpyridin-3-amine derivatives[4].
Causality in Amine Protection
During Suzuki coupling, the presence of a free primary amine (at the C3 position) can be problematic. Amines possess lone pairs that can coordinate to the palladium catalyst, potentially poisoning the metal center or unfavorably altering the pKa of the catalytic intermediate[4]. To ensure high yields, researchers often transiently protect the amine by converting it into an amide (e.g., via acetylation with acetic anhydride) prior to the cross-coupling step[7].
Optional Protection: React 3-amino-5-bromo-2-picoline with acetic anhydride in acetonitrile at 60 °C (with catalytic H₂SO₄) to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide[4].
Catalyst Initialization: In a Schlenk flask under a strict nitrogen atmosphere, combine the bromopyridine substrate (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) in 1,4-dioxane[4]. Stir at room temperature for 30 minutes to allow the initial oxidative addition of Pd(0) into the C-Br bond.
Transmetalation & Coupling: Add the desired arylboronic acid (1.1 equiv), followed by an aqueous solution of potassium phosphate (K₃PO₄, 2.0 equiv) as the base. The solvent ratio should be approximately 4:1 (1,4-dioxane:water)[7].
Reflux: Heat the mixture to 85–95 °C for 15–18 hours[7].
Self-Validating Step: The reaction mixture will progressively darken as the catalytic cycle proceeds and trace amounts of Pd(0) nanoparticles aggregate into "palladium black."
Isolation: Cool the mixture, filter through Celite to remove palladium residues, dilute with ethyl acetate, and purify via column chromatography[4].
Caption: Suzuki-Miyaura cross-coupling pathway for 3-Amino-5-bromo-2-picoline derivatives.
Case Study: RIP1 Kinase Inhibitors and PET Tracers
A highly specialized application of this scaffold is in the synthesis of inhibitors for Receptor-Interacting Protein 1 Kinase (RIPK1) , an enzyme critical in regulating cellular necroptosis and inflammation[3].
Recently, researchers utilized 3-amino-5-bromo-2-picoline to synthesize PK68 , a potent RIPK1 inhibitor. By coupling the C5-bromine to a benzothiazole derivative and converting the C3-amine into a carbamate, the molecule achieves a highly specific binding mode. Furthermore, this scaffold was successfully radiolabeled to create [¹¹C-carbonyl]PK68 , a Positron Emission Tomography (PET) tracer used for in vivo imaging of neurodegenerative diseases[3].
Handling, Safety, & Storage Protocols
As an aniline derivative, 3-amino-5-bromo-2-picoline is susceptible to environmental degradation. The electron-rich nature of the amino group makes it prone to air oxidation, which manifests as a color shift from off-white to dark purple or brown over time[1].
Self-Validating Storage System:
Atmosphere: Must be purged with Argon or Nitrogen prior to sealing. If the solid begins to darken rapidly upon opening, the inert seal has failed.
Light & Temperature: Store in an amber vial (dark place) at room temperature (or 2-8 °C for long-term preservation)[2].
Safety: Classified as a GHS Irritant (H302, H315, H319, H335). It causes skin and serious eye irritation. Handling must be conducted inside a certified fume hood using nitrile gloves and safety goggles[2].
References
PubChem. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096. National Center for Biotechnology Information. Retrieved from[Link]
Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from[Link]
Yamasaki, T., et al. (2022). Synthesis of [11C]carbonyl-labeled cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate ([11C-carbonyl]PK68) as a potential PET tracer for receptor-interacting protein 1 kinase. EJNMMI Radiopharmacy and Chemistry, 7(1), 4. Retrieved from[Link]
Synthesis and Process Optimization of 3-(Aminomethyl)-5-bromo-2-methylpyridine: A Technical Guide
Executive Summary & Molecular Profile The development of targeted therapeutics, particularly advanced kinase inhibitors, heavily relies on modular, heavily functionalized heterocyclic building blocks[1]. Among these, 3-(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Profile
The development of targeted therapeutics, particularly advanced kinase inhibitors, heavily relies on modular, heavily functionalized heterocyclic building blocks[1]. Among these, 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5)[2] is a highly valuable intermediate. Its structural architecture provides three distinct vectors for derivatization: a primary amine for amide coupling or reductive amination, a sterically tuning C2-methyl group, and a C5-bromide handle primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
Synthesizing this molecule requires the chemoselective reduction of its precursor, 5-bromo-2-methylnicotinonitrile (CAS: 956276-47-4)[3]. The fundamental synthetic challenge lies in reducing the robust C3-nitrile to a primary amine without triggering the hydrodebromination of the sensitive C5-bromide.
Standard industrial reduction techniques for nitriles, such as catalytic hydrogenation over Palladium on Carbon (Pd/C) or Raney Nickel under hydrogen pressure, are fundamentally incompatible with bromopyridines[4]. Palladium readily undergoes oxidative addition into the C-Br bond, leading to rapid and irreversible hydrodebromination.
To preserve the halogen handle, bench scientists and process chemists must deploy highly chemoselective hydride-transfer reagents. We validate two distinct, field-proven methodologies:
Causality & Mechanism: Borane is an electrophilic reducing agent. It acts as a Lewis acid, coordinating to the lone pair of the nitrile nitrogen. This activates the carbon center for successive hydride transfers. Because borane cannot undergo oxidative addition, the C-Br bond remains completely intact[5]. However, the resulting primary amine is a strong Lewis base and forms a highly stable amine-borane complex (
) that requires aggressive acidic hydrolysis to liberate the free amine.
Step-by-Step Workflow:
Initiation: In an oven-dried, multi-neck flask under an argon atmosphere, dissolve 5-bromo-2-methylnicotinonitrile (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the reaction vessel to 0 °C using an ice-water bath.
Reagent Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 3.5 equiv) over 30 minutes. Note: Maintain internal temperature below 10 °C to control the exothermic Lewis acid-base coordination.
Propagation: Remove the cooling bath and gradually heat the reaction to reflux (65 °C) for 12–16 hours. Extended reflux is mandatory to drive the reduction of the intermediate imine fully to the amine stage.
Quench & Cleavage (Critical Step): Cool the mixture back to 0 °C. Cautiously quench with methanol until hydrogen gas evolution ceases. To break the stable amine-borane complex, add 6M HCl (aqueous) and reflux the mixture for 2 hours.
Isolation: Concentrate the mixture in vacuo to remove THF and methanol. Basify the remaining aqueous layer to pH > 12 using 2M NaOH. Extract the free amine with Dichloromethane (3 × 50 mL). Dry the combined organics over anhydrous
, filter, and concentrate to yield the target compound.
) alone is entirely inert toward nitriles. However, the addition of triggers a rapid redox reaction where reduces Co(II) to Co(0), forming a black, finely divided cobalt boride () precipitate[6]. This nanoparticle surface tightly coordinates the nitrile, drastically lowering the activation energy for hydride attack by the excess [4]. The reaction is extremely fast at room temperature, precluding the need for harsh heating and completely avoiding hydrodebromination.
Step-by-Step Workflow:
Initiation: Suspend 5-bromo-2-methylnicotinonitrile (1.0 equiv) and
(0.3 equiv) in methanol (0.15 M). Cool the intensely pink/purple solution to 0 °C.
Reduction: Add
(6.0 equiv) in small portions over 45 minutes. Caution: This step is highly exothermic and evolves significant volumes of hydrogen gas. Ensure vigorous stirring and proper ventilation. The solution will immediately turn black, indicating the formation of the active catalyst.
Propagation: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor completion via LC-MS (consumption of the nitrile mass).
Workup (Critical Step): Quench the reaction by carefully adding 3M HCl until the black precipitate dissolves and the solution becomes clear (pH ~2), destroying unreacted borohydride.
Isolation: Basify the mixture to pH 12 using concentrated Ammonium Hydroxide (
). Causality: Ammonia forms highly water-soluble complexes, preventing the formation of intractable cobalt hydroxide emulsions during extraction. Extract with Ethyl Acetate (3 × 50 mL). Wash with brine, dry over , and concentrate to afford the product.
Comparative Process Data & Analytical Validation
To assist process chemists in selecting the appropriate route for scale-up, the quantitative metrics of both protocols are summarized below:
Process Parameter
Route A: BH₃·THF
Route B: NaBH₄ / CoCl₂
Chemoselectivity
Excellent (0% Debromination)
Excellent (0% Debromination)
Reaction Time
12 - 16 hours
1 - 2 hours
Operating Temperature
0 °C to 65 °C (Reflux)
0 °C to 25 °C (Room Temp)
Workup Complexity
High (Requires strong acid reflux)
Moderate (Requires complexation)
Scalability Limitations
Good (Standard cryogenic/reflux gear)
Moderate (Exothermic gas evolution)
Typical Isolated Yield
75 - 85%
80 - 90%
Conclusion
The synthesis of 3-(Aminomethyl)-5-bromo-2-methylpyridine demands strict control over chemoselectivity to preserve the critical C5-bromide handle. While traditional hydrogenation fails, both the Borane-THF and Cobalt Boride methodologies provide self-validating, high-yielding routes. For rapid, bench-scale synthesis, the
route is superior due to its speed and mild temperatures. For larger, pilot-scale operations where managing massive hydrogen gas evolution is hazardous, the slower but highly predictable Borane-THF route is often the preferred choice.
References
1.[1] Aminoimidazopyridines as kinase inhibitors (WO2019089442A1)
Source: Google Patents
URL:
4.[5] Forty years of hydride reductions
Source: Tetrahedron (Brown, H. C.; Krishnamurthy, S.)
URL:[Link]
5.[6] Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions: Nitrile Reductions Using Cobalt Boride
Source: Journal of the American Chemical Society (Osby, J. O. et al.)
URL:[Link]
6.[4] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel
Source: Journal of Organic Chemistry (Klenke, B.; Gilbert, I. H.)
URL:[Link]
Comprehensive Safety and Handling Protocol for 3-(Aminomethyl)-5-bromo-2-methylpyridine in Pharmaceutical Synthesis
Executive Summary & Chemical Profile 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5) is a highly functionalized building block heavily utilized in the synthesis of kinase inhibitors and GPCR modulators[1]. I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5) is a highly functionalized building block heavily utilized in the synthesis of kinase inhibitors and GPCR modulators[1]. Its structural architecture—featuring a basic primary amine, an electron-deficient pyridine ring, and a reactive bromine handle—makes it exceptionally versatile for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and amidation reactions.
However, these same features impart significant chemical hazards. The primary amine acts as a strong base and nucleophile, rendering the compound highly corrosive to living tissue, while the brominated pyridine core increases lipophilicity, facilitating rapid dermal absorption[2].
H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed)[2]
Storage Conditions
Inert atmosphere, 2-8 °C, away from light and moisture[4]
Hazard Identification & Mechanistic Toxicology
Because specific toxicological data for CAS 1211589-61-5 is limited, hazard assessment relies on structural read-across from base aminomethylpyridines. The Global Harmonized System (GHS) classifies these derivatives under severe hazard categories[5].
Corrosivity (GHS05, H314): The aminomethyl group possesses a high pKa. Upon contact with biological membranes, it saponifies epidermal lipids and denatures structural proteins, leading to rapid liquefactive necrosis[2].
Acute Systemic Toxicity (GHS07, H302): The lipophilic nature of the brominated pyridine ring enhances systemic absorption. Once in the bloodstream, pyridine derivatives can cross the blood-brain barrier, potentially causing central nervous system excitation or convulsions[2].
Atmospheric Reactivity: Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the reagent and potentially clogging syringe needles during transfer.
Personal Protective Equipment (PPE) & Engineering Controls
To ensure absolute safety, researchers must implement a self-validating safety system where PPE and engineering controls are actively verified before any handling occurs.
Fume Hood Validation: Do not rely solely on the digital monitor.
Self-Validation Step: Tape a small piece of tissue paper to the bottom of the sash. It must pull inward steadily. Face velocity must be verified at ≥ 100 fpm.
Glove Selection: Thin latex or standard nitrile exam gloves provide insufficient breakthrough times for concentrated lipophilic amines.
Protocol: Use heavy-duty butyl rubber gloves (≥ 0.3 mm thickness) or double-glove with extended-cuff nitrile[6].
Eye/Face Protection: Chemical splash goggles paired with an 8-inch polycarbonate face shield are mandatory. Standard safety glasses lack the peripheral seal required to block corrosive amine vapors.
Step-by-Step Handling & Reaction Protocol
The following methodology outlines a standard amidation or coupling setup using 3-(Aminomethyl)-5-bromo-2-methylpyridine.
Methodology: Inert Transfer and Amidation Workflow
Step 1: System Purge and Validation
Assemble the reaction flask with a septum and a positive-pressure inert gas line (N2 or Ar) connected to a mineral oil bubbler.
Self-Validation Step: Observe the bubbler. A steady rate of 1 bubble per second confirms positive inert pressure. If bubbling stops, atmospheric moisture/CO2 is leaking into the system, and the seal must be fixed before proceeding.
Step 2: Reagent Transfer
Using a thoroughly dried, gas-tight syringe, pierce the septum of the reagent container. Withdraw the required volume slowly to prevent cavitation and aerosolization of the corrosive liquid.
Step 3: Controlled Addition
Cool the receiving flask containing the electrophile in an ice bath (0 °C). Add the amine dropwise.
Causality: The reaction of a primary amine with an activated electrophile is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the vaporization of the toxic amine.
Step 4: Reaction Quenching
Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) or 1M citric acid.
Causality: Weak acids safely neutralize any unreacted amine without the violent exotherm and splashing associated with strong mineral acids (e.g., HCl)[2].
Self-Validation Step: Monitor the internal temperature using a thermocouple. The quench is only complete when the addition of a 1M citric acid aliquot produces no temperature spike (>2 °C) and the aqueous phase pH stabilizes around 5-6.
Step 5: Waste Segregation
Collect all aqueous washings in a dedicated, clearly labeled "Halogenated Aqueous Amine Waste" carboy.
Handling workflow for 3-(Aminomethyl)-5-bromo-2-methylpyridine under inert conditions.
Emergency Response & Spill Mitigation
In the event of a spill, immediate and logical action is required to prevent vapor inhalation and surface corrosion.
Methodology: Spill Response Protocol
Step 1: Assessment and Evacuation
Determine the spill volume. If the spill is >50 mL or occurs outside a ventilated fume hood, immediately evacuate the laboratory area and increase room ventilation.
Step 2: PPE Escalation
Responders must don a half-face respirator with ABEK (organic vapor/amine) cartridges, heavy-duty butyl gloves, and a chemical-resistant apron before re-entering the spill zone[6].
Step 3: Neutralization
Do NOT use water or strong acids. Cover the spill with a solid weak acid neutralizer (e.g., citric acid powder or sodium bisulfate).
Causality: Solid weak acids react with the liquid amine to form a stable, non-volatile salt, eliminating the inhalation hazard and neutralizing the corrosive pH without generating excessive heat[2].
Step 4: Absorption and Disposal
Sweep the neutralized solid using non-sparking tools into a high-density polyethylene (HDPE) bucket. Seal and label as "Corrosive Brominated Pyridine Waste" for environmental health and safety (EHS) pickup.
Logic tree for emergency spill response and neutralization of aminomethylpyridines.
Commercial Availability and Synthetic Utility of 5-Bromo-2-methylpyridin-3-amine: A Technical Guide
Executive Summary In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic building blocks are foundational to the discovery of novel therapeutics. 5-Bromo-2-methylpyridin-3-amine (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic building blocks are foundational to the discovery of novel therapeutics. 5-Bromo-2-methylpyridin-3-amine (CAS: 914358-73-9) has emerged as a highly versatile intermediate. Featuring an electrophilic bromine atom at the C5 position and a nucleophilic primary amine at the C3 position, this compound is primed for orthogonal functionalization. This guide provides an in-depth analysis of its commercial supply chain, physicochemical properties, synthetic methodologies, and downstream applications in targeted therapeutics.
Chemical Identity & Physicochemical Profiling
Understanding the intrinsic properties of 5-bromo-2-methylpyridin-3-amine is critical for predicting its behavior in complex reaction matrices and biological systems. The compound exhibits moderate lipophilicity and a low polar surface area, making its derivatives highly suitable for intracellular targeting[1].
Table 1: Physicochemical & Structural Data
Property
Value
IUPAC Name
5-bromo-2-methylpyridin-3-amine
CAS Registry Number
914358-73-9
Molecular Formula
C6H7BrN2
Molecular Weight
187.04 g/mol
Topological Polar Surface Area (TPSA)
38.9 Ų
XLogP3
1.3
Melting Point
115.0 to 120.0 °C
Physical Appearance
White to brown/dark purple powder or crystal
Data sourced from PubChem CID 21964096[1] and TCI Chemicals[2].
Commercial Availability & Supply Chain Dynamics
For drug development professionals, securing a reliable, high-purity supply chain is as critical as the chemistry itself. 5-Bromo-2-methylpyridin-3-amine is widely available across global markets, transitioning seamlessly from milligram-scale research to kilogram-scale process manufacturing[3]. Major vendors guarantee purities exceeding 98.0%, which is essential to prevent the propagation of isomeric impurities during downstream cross-coupling reactions.
When commercial procurement is not viable, or when isotopic labeling is required, the compound is synthesized via the reduction of 5-bromo-2-methyl-3-nitropyridine [3].
Expertise & Experience: Mechanistic Causality
Catalytic hydrogenation (e.g.,
over Pd/C) of halonitroarenes is notoriously problematic due to the competing hydrodehalogenation reaction, which would cleave the critical C5-bromine bond. To circumvent this, a dissolving metal reduction—specifically a modified Béchamp reduction using iron powder and a mild proton source ( or dilute )—is employed. This approach provides strict chemoselectivity, reducing the nitro group to an amine while leaving the aryl bromide intact[5].
Protocol 1: Iron-Mediated Reduction
Preparation: Dissolve 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in a mixture of methanol and water (4:1 v/v) at 40 °C.
Reagent Addition: Add reduced iron powder (2.5 eq) in portions. Causality: Gradual addition prevents agglomeration and controls the highly exothermic nature of the electron transfer process.
Activation: Add ammonium chloride (
, 2.5 eq) or catalytic concentrated . Causality: The acid activates the iron surface, stripping away passive oxides, and provides the necessary protons for the reduction of the nitro group to the amine.
Reflux: Heat the mixture to 80 °C under vigorous stirring for 2 hours.
Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, wash with saturated aqueous
, dry over anhydrous , and concentrate to yield the target amine (~90-95% yield)[3],[5].
Self-Validating QC: The success of the reduction is validated via
NMR (400 MHz, ). The critical markers are the appearance of a broad singlet at 3.75 ppm, corresponding to the newly formed primary amine protons (2H), and the preservation of the pyridine ring protons at 7.91 (s, 1H) and 7.00 (s, 1H), confirming the bromine atom was not cleaved[3].
Caption: Workflow for the iron-mediated reduction of 5-bromo-2-methyl-3-nitropyridine to the target amine.
The primary utility of 5-bromo-2-methylpyridin-3-amine lies in its capacity to generate complex biaryl systems via Palladium-catalyzed Suzuki-Miyaura cross-coupling. These derivatives are heavily utilized in the synthesis of potent protein kinase inhibitors targeting aberrant signaling pathways (such as RAF-MEK-ERK) in oncology[6],[7].
Expertise & Experience: Mechanistic Causality
The C5-bromine atom serves as an ideal electrophilic handle for oxidative addition by
. However, the free primary amine at the C3 position can occasionally coordinate with the palladium catalyst, poisoning it or leading to unwanted side reactions. While direct coupling is possible, transient protection (e.g., via acetylation to N-[5-bromo-2-methylpyridine-3-yl]acetamide) often enhances the oxidative addition step and improves overall yields[7]. The use of as a base is critical; as a strong, oxygen-rich base, it facilitates the transmetalation step by forming a highly reactive, electron-rich arylboronate intermediate.
Preparation: In a Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) [
] (5 mol %).
Solvent Addition: Add degassed 1,4-dioxane. Stir at room temperature for 30 minutes to facilitate the formation of the active
Reaction: Heat the mixture to 85–95 °C for 15 hours[7].
Workup: Cool to room temperature, filter through Celite, dilute with ethyl acetate, and wash with brine. Purify via silica gel column chromatography.
Self-Validating QC: Reaction progress is monitored via TLC. Post-purification, the self-validating metric is High-Resolution Mass Spectrometry (HRMS), which must show the disappearance of the characteristic
isotopic doublet of the brominated starting material, replaced by the peak of the biaryl product[7].
Caption: Interruption of the oncogenic RAF-MEK-ERK signaling cascade by pyridine-derived kinase inhibitors.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine". PubChem. Available at:[Link]
Oakwood Products, Inc. "5-BROMO-2-METHYLPYRIDIN-3-AMINE". ChemBuyersGuide. Available at:[Link]
Khan, S. G., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules 2017, 22(1), 190. Available at:[Link]
Application Note: Suzuki Cross-Coupling of 3-(Aminomethyl)-5-bromo-2-methylpyridine
Executive Summary & Structural Analysis This application note details the optimization of Suzuki-Miyaura cross-coupling reactions for 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5). While 5-bromopyridines a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis
This application note details the optimization of Suzuki-Miyaura cross-coupling reactions for 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5).
While 5-bromopyridines are standard substrates for Palladium-catalyzed coupling, this specific scaffold presents a dual-interference challenge :
The Pyridine Nitrogen: A weak
-donor that can competitively bind Pd.
The Aminomethyl Group (
): Unlike an aniline, this is a primary alkyl amine ( hybridized). It is highly basic () and nucleophilic. It poses a severe risk of catalyst poisoning (via "Pd-sequestration") and competitive Buchwald-Hartwig amination (N-arylation) if the catalyst system is not rigorously selected.
This guide presents two validated protocols:
Protocol A (Direct): A step-economic route using Third-Generation Buchwald Precatalysts to tolerate the free amine.
Protocol B (Protected): A high-fidelity route using Boc-protection for scale-up or difficult coupling partners.
Chemo-Selectivity & Catalyst Engineering
To couple the C5-Bromine without touching the free amine, we must manipulate the Ligand Cone Angle and Pd-Ligand binding affinity .
The Failure Mode: Standard catalysts like
or often fail because the primary amine in the substrate displaces the phosphine ligand, forming a stable, inactive complex.
The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , RuPhos ) or N-Heterocyclic Carbenes (PEPPSI ). These ligands create a steric wall that prevents the substrate's nitrogen from coordinating to the metal center, while simultaneously accelerating the oxidative addition into the electron-deficient pyridine ring.
Mechanistic Visualization
The following diagram illustrates the competitive pathways and how steric bulk enforces the catalytic cycle.
Figure 1: Mechanistic divergence. Small ligands allow amine poisoning (Red); Bulky ligands force the catalytic cycle (Green).
Protocol A: Direct Coupling (Unprotected)
Best for: Rapid analog synthesis, library generation, high-throughput screening.
Key Technology:XPhos Pd G3 or G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation.
Charge: To a reaction vial equipped with a stir bar, add the Substrate (1.0 mmol, 201 mg), Boronic Acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol, 17 mg).
Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill). Crucial: Oxygen degrades the active catalyst.
Solvent Addition: Add degassed THF (4 mL) and 0.5 M aq.
(4 mL).
Note: A biphasic system (1:1 organic:aqueous) is often superior for free amines as it sequesters inorganic salts away from the organic catalyst.
Reaction: Heat the block to 60 °C with vigorous stirring (1000 rpm).
Self-Validation: The mixture should turn from pale yellow/orange to dark amber. If it turns black immediately (Pd black precipitation), the catalyst has decomposed (see Troubleshooting).
Purification: Since the product contains a basic amine, use a DCM/MeOH/
gradient on Silica gel or Reverse Phase (C18) with 0.1% Formic Acid .
Protocol B: Protected Route (Boc-Strategy)
Best for: Scale-up (>10g), difficult boronic acids (e.g., unstable heterocycles), or if Protocol A yields <50%.
Rationale
Protecting the amine as a tert-butyl carbamate (Boc) removes the nucleophilicity and the ability to coordinate Pd, converting the substrate into a standard aryl bromide.
Workflow Diagram
Figure 2: Three-step robust workflow.
Step-by-Step Procedure
Step 1: Boc-Protection
Dissolve 3-(Aminomethyl)-5-bromo-2-methylpyridine (1 equiv) in DCM (5 mL/mmol).
Add
(1.5 equiv) and (1.1 equiv).
Stir at RT for 2 hours. Wash with water, dry, and concentrate. (Yield typically >95%).[1][3]
Why Pd(dppf)? The bidentate ligand is extremely robust and thermally stable, ideal for the higher temperatures required by the protected (more sterically hindered) substrate.
Step 3: Deprotection
Dissolve crude coupling product in DCM.
Add TFA (20% v/v). Stir 1 hour.
Neutralize with sat.
(Caution: Gas evolution) and extract.
Optimization & Troubleshooting Data
Solvent & Base Screening Matrix (for Protocol A)
Base
Solvent
Temp
Conversion (2h)
Notes
DMF/H₂O
80°C
45%
High background decomposition (protodeboronation).
Dioxane
90°C
60%
Significant homocoupling observed.
THF/H₂O
60°C
92%
Optimal. Mild temp prevents amine side-reactions.
Toluene
100°C
15%
Failed. Base too strong; likely Buchwald competition.
The "Self-Validating" Troubleshooting System
Observation
Diagnosis
Corrective Action
Reaction turns black instantly
"Pd Black" formation. Ligand has dissociated; Amine poisoning occurred.
Switch to Protocol B (Protection) or increase Catalyst loading to 5 mol%.
Starting material remains
Catalyst active but oxidative addition is slow.
Increase Temp to 80°C. Switch from THF to 1,4-Dioxane .
Product mass + 100
Boc-group loss (if using Protocol B).
Reaction too acidic or too hot. Check pH of aqueous layer (keep >9).
Product mass + Ar
N-Arylation (Buchwald) side product.
The amine is competing.[4] MUST use Protocol B (Boc protection).
References
Suzuki-Miyaura Coupling of Pyridines
Title: Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines.[2][5][6][7][8]
Relevance: Establishes the use of Buchwald precatalysts (RuPhos/XPhos) for amino-pyridines.
Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions.
General Protocol for Aminomethyl-pyridines
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[9]
Application Note: High-Yield N-Acetylation of 3-Amino-5-bromo-2-picoline
Abstract & Introduction N-acetylation is a fundamental transformation in organic synthesis and drug development, frequently utilized to protect primary amines or to modulate the physicochemical properties, such as solubi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
N-acetylation is a fundamental transformation in organic synthesis and drug development, frequently utilized to protect primary amines or to modulate the physicochemical properties, such as solubility and metabolic stability, of a pharmacophore[1]. 3-Amino-5-bromo-2-picoline (also known as 3-amino-5-bromo-2-methylpyridine) is a highly valuable building block, often serving as a key precursor in the synthesis of complex heterocycles, including 6-bromo-1H-pyrazolo[4,3-b]pyridines[2].
This application note details a robust, high-yielding protocol for the conversion of 3-amino-5-bromo-2-picoline to N-(5-bromo-2-methylpyridin-3-yl)acetamide . Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection to ensure a self-validating and reproducible workflow.
Mechanistic Rationale & Reagent Selection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic primary amine of the picoline derivative acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride to form a tetrahedral intermediate, followed by the elimination of acetic acid[1].
Electrophile Selection (Acetic Anhydride vs. Acetyl Chloride): While acetyl chloride is a highly reactive acylating agent, it generates equimolar amounts of hydrogen chloride (HCl) as a byproduct. HCl rapidly protonates the basic pyridine nitrogen to form a pyridinium salt. This protonation significantly increases the electron-withdrawing nature of the heterocycle, drastically reducing the nucleophilicity of the exocyclic amine and stalling the reaction. Acetic anhydride (
) is preferred because it generates acetic acid, a weaker acid that is easily neutralized by an auxiliary base[3].
The Role of DMAP (Catalyst): The presence of the electron-withdrawing bromine atom at the 5-position inductively decreases the electron density on the 3-amino group, rendering it less nucleophilic than an unsubstituted aminopyridine. To overcome this kinetic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[4]. DMAP attacks
to form a highly reactive N-acylpyridinium intermediate, which rapidly transfers the acetyl group to the weakly nucleophilic amine.
The Role of Triethylamine (Base): Triethylamine (TEA) is used as an auxiliary non-nucleophilic base to scavenge the generated acetic acid byproduct. This drives the reaction equilibrium forward and prevents the substrate from undergoing undesired protonation[5].
Reaction Pathways & Workflows
Figure 1. Mechanistic pathway of the DMAP-catalyzed N-acetylation of 3-amino-5-bromo-2-picoline.
Figure 2. Step-by-step experimental workflow for the N-acetylation procedure.
Quantitative Data Summaries
To provide context on reaction efficiency and expected outcomes, Table 1 summarizes typical quantitative parameters for the acetylation of various pyridine derivatives based on standard industry protocols[1][3].
Table 1. Comparative quantitative data for the N-acetylation of aminopyridine derivatives.
Experimental Protocol
Caution: Acetic anhydride is a lachrymator and moisture-sensitive. Triethylamine and dichloromethane are toxic and volatile. Perform all operations in a well-ventilated fume hood wearing appropriate PPE.
Reaction Setup: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-amino-5-bromo-2-picoline in 15 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
Base and Catalyst Addition: Add the Triethylamine and DMAP to the stirring solution. Cool the reaction flask to 0 °C using an ice-water bath to control the initial exothermic reaction.
Acylation: Slowly add the Acetic Anhydride dropwise to the cooled mixture via a syringe. The dropwise addition prevents rapid temperature spikes that could lead to side reactions or degradation[1].
Incubation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). Stir continuously for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of Hexanes:Ethyl Acetate (1:1). The reaction is deemed complete when the lower-Rf starting material spot completely disappears.
Quench: Once complete, quench the reaction by slowly adding 15 mL of saturated aqueous
. Stir vigorously for 15 minutes. This step is critical to hydrolyze any unreacted acetic anhydride into water-soluble sodium acetate and neutralize the acetic acid byproduct[4][5].
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL). Combine all organic layers.
Washing & Drying: Wash the combined organic layers sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous
. Filter the suspension to remove the drying agent.
Isolation & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes (or via silica gel column chromatography) to achieve >98% purity of N-(5-bromo-2-methylpyridin-3-yl)acetamide[1].
Analytical Characterization
To self-validate the success of the synthesis, the isolated product should be subjected to spectroscopic analysis. The following features confirm the formation of N-(5-bromo-2-methylpyridin-3-yl)acetamide:
Nuclear Magnetic Resonance (1H NMR,
or DMSO-):
~2.1 - 2.2 ppm (s, 3H): Appearance of a sharp singlet corresponding to the newly introduced acetyl methyl group ().
~9.0 - 9.5 ppm (br s, 1H): A broad singlet corresponding to the amide proton ().
Aromatic Shift: The pyridine aromatic protons (positions 4 and 6) will shift slightly downfield compared to the starting material due to the conversion of the electron-donating amine to an electron-withdrawing amide.
Liquid Chromatography-Mass Spectrometry (LC-MS):
A major peak corresponding to the
ion is expected. Due to the presence of the bromine atom (which exists as and isotopes in a ~1:1 ratio), the mass spectrum will display a characteristic doublet isotopic pattern at m/z ~229 and 231.
References
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2)
National Institutes of Health (NIH)
URL: [Link]
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions
MDPI
URL: [Link]
What is the best work-up for acetic anhydride/pyridine acetylation?
ResearchGate
URL: [Link]
Experimental setup for palladium-catalyzed amination of 5-bromo-2-methylpyridin-3-amine
Application Note: Experimental Setup for the Palladium-Catalyzed Amination of 5-Bromo-2-methylpyridin-3-amine Introduction & Mechanistic Rationale The Buchwald-Hartwig amination has revolutionized the construction of car...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Experimental Setup for the Palladium-Catalyzed Amination of 5-Bromo-2-methylpyridin-3-amine
Introduction & Mechanistic Rationale
The Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen (C–N) bonds, becoming a cornerstone in pharmaceutical drug development and the synthesis of biologically active compounds[1]. However, applying this methodology to densely functionalized heteroaryls such as 5-bromo-2-methylpyridin-3-amine presents a highly specific set of chemoselective and catalytic challenges.
As a researcher, successfully executing this coupling requires moving beyond standard protocols and understanding the causality behind every reagent choice.
The Substrate Challenges & Causal Solutions:
Catalyst Poisoning by the Pyridine Scaffold: The basic nitrogen of the pyridine ring strongly coordinates to electrophilic Palladium(II) intermediates. This off-cycle binding traps the catalyst in an inactive state, often leading to reaction stalling or the precipitation of palladium black[2]. To overcome this thermodynamic sink, the system requires sterically demanding, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos). These ligands enforce a highly active monoligated Pd(0)L complex and provide sufficient steric bulk to prevent the pyridine nitrogen from poisoning the metal center[3].
Chemoselectivity and Self-Coupling: 5-bromo-2-methylpyridin-3-amine possesses an endogenous primary amine (-NH₂). During cross-coupling, this group can act as a competing nucleophile, leading to unwanted oligomerization. To establish a self-validating and chemoselective system, researchers must either transiently protect the primary amine (e.g., via acetylation to form N-[5-bromo-2-methylpyridin-3-yl]acetamide) prior to coupling[4], or utilize a highly reactive exogenous secondary amine (e.g., morpholine) in excess, paired with a ligand like RuPhos that kinetically favors secondary amine coordination[3].
Catalytic Cycle & Pathway Visualization
Fig 1. Buchwald-Hartwig catalytic cycle for the amination of 5-bromo-2-methylpyridin-3-amine.
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the causal relationship between catalyst/ligand selection and reaction efficiency when coupling 5-bromo-2-methylpyridin-3-amine with a model secondary amine (morpholine).
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd₂(dba)₃ (2 mol%)
BINAP (4 mol%)
NaOtBu
Toluene
100
15%
Poor conversion; ligand insufficiently bulky to prevent pyridine coordination[2].
2
Pd(OAc)₂ (2 mol%)
Xantphos (4 mol%)
Cs₂CO₃
1,4-Dioxane
100
45%
Moderate yield; bidentate ligand improves reductive elimination but activation is slow.
Milder base reduces side reactions but slows the catalytic cycle slightly[3].
Experimental Setup and Step-by-Step Protocol
Design Philosophy: This protocol utilizes RuPhos-Pd-G3. The use of a Generation 3 (G3) precatalyst ensures rapid, base-mediated activation to the active Pd(0) species at room temperature, bypassing the high-temperature activation barriers that often lead to catalyst degradation[3].
Glovebox Preparation (Inert Atmosphere): Transfer an oven-dried Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: Pd(0) is highly susceptible to oxidation. Excluding oxygen is non-negotiable to prevent the formation of catalytically dead palladium black[2].
Solid Reagent Addition: Charge the Schlenk tube with 5-bromo-2-methylpyridin-3-amine, RuPhos-Pd-G3, RuPhos, and NaOtBu. Seal the tube with a rubber septum and remove it from the glovebox.
Solvent and Liquid Amine Addition: Connect the Schlenk tube to a Schlenk line (nitrogen). Via a gastight syringe, inject the anhydrous, degassed Toluene, followed immediately by the morpholine.
Reaction Initiation & Self-Validation Check: Stir the mixture at room temperature for 5 minutes. Validation Check: The solution should transition from a pale yellow suspension to a homogeneous deep red/brown solution. This color shift confirms the successful deprotonation of the G3 precatalyst and the release of the active Pd(0)-RuPhos complex. If the solution remains colorless, the base is likely degraded (wet) or the catalyst has not activated[2].
Thermal Heating: Transfer the Schlenk tube to a pre-heated oil bath set to 85 °C. Stir vigorously for 12 to 16 hours.
Reaction Monitoring: Monitor the reaction via LC-MS or TLC. Validation Check: The disappearance of the starting material mass (m/z ~187 for the brominated starting material[5]) and the appearance of the desired product mass indicates successful C-N bond formation.
Workup & Quench: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize the strong base. Dilute with ethyl acetate (15 mL).
Filtration & Extraction: Filter the biphasic mixture through a short pad of Celite to remove palladium residues[2]. Separate the layers, extract the aqueous layer with ethyl acetate (2 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to afford the aminated product.
Experimental Workflow Visualization
Fig 2. Standard experimental workflow for air-sensitive palladium-catalyzed amination.
Troubleshooting and Diagnostics
Observation: Formation of a fine black precipitate (Palladium Black) within the first 30 minutes.
Causality: Oxygen ingress or thermal decomposition. The active Pd(0) has aggregated into metallic palladium, halting the catalytic cycle[2].
Solution: Rigorously degas solvents using the freeze-pump-thaw method. Ensure Schlenk line integrity and lower the reaction temperature to 80-90 °C[2].
Observation: High conversion of starting material, but LC-MS shows a mass corresponding to a dimer/oligomer.
Causality: The endogenous 3-amino group of the substrate is outcompeting the exogenous amine for the Pd(II)-aryl intermediate.
Solution: Switch to a more sterically hindered base (e.g., LiHMDS) or transiently protect the primary amine with an acetyl group prior to the Buchwald-Hartwig coupling[4].
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of Novel Heterocycles using 3-Amino-5-bromo-2-picoline
Executive Summary
3-Amino-5-bromo-2-picoline (CAS: 186593-43-1) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the contiguous arrangement of a nucleophilic amino group (C3), a reactive methyl group (C2), and a halogen handle (C5). This specific substitution pattern allows for the divergent synthesis of two critical bicyclic heteroaromatic systems: 1H-pyrrolo[3,2-b]pyridines (4-azaindoles) and pyrido[3,2-d]pyrimidines .
This Application Note provides validated protocols for transforming this precursor into these bioactive cores, emphasizing mechanistic causality and impurity control.
Strategic Reactivity Profile
The molecule acts as a trifunctional platform. Successful utilization requires understanding the reactivity hierarchy:
The C3-Amino Group: The most nucleophilic site; prone to acylation, alkylation, and diazotization.
The C5-Bromine: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), typically reserved for late-stage diversification after ring formation.
The C2-Methyl Group: While weakly acidic (
), the adjacent pyridine nitrogen (N1) allows for activation via N-oxide formation or lateral lithiation, enabling cyclization with the C3 substituent.
Pathway Visualization
Figure 1: Divergent synthesis pathways from the parent scaffold. The C5-bromo handle is preserved in both cyclization routes for subsequent SAR exploration.
Protocol A: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine
Target Scaffold: 4-Azaindole (Bioisostere of indole/purine).
Mechanism: Modified Madelung Cyclization.
Rationale: The standard Madelung synthesis requires harsh conditions. By using the N-formyl derivative and a strong non-nucleophilic base, we induce intramolecular condensation between the C2-methyl anion and the amide carbonyl.
Step 1: N-Formylation
Reagents: Formic acid (98%), Acetic anhydride (
).
Stoichiometry: 1.0 eq SM : 5.0 eq HCOOH : 2.0 eq
.
Procedure:
Prepare a mixed anhydride solution by adding
dropwise to HCOOH at 0°C. Stir for 30 min at 50°C.
Dissolve 3-Amino-5-bromo-2-picoline in dry THF (0.5 M).
Add the mixed anhydride solution dropwise at 0°C.
Allow to warm to RT and stir for 4 hours (Monitor by TLC;
of product will be lower than SM).
Workup: Quench with sat.
. Extract with EtOAc.[1] The intermediate N-(5-bromo-2-methylpyridin-3-yl)formamide is often pure enough for the next step.
Step 2: Cyclization (The Critical Step)
Reagents: Potassium tert-butoxide (
-BuOK) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
Solvent: Dry DMF or THF.
Stoichiometry: 1.0 eq Intermediate : 2.5 eq Base.
Procedure:
Dissolve the formamide intermediate in anhydrous DMF (0.2 M) under Argon.
Safety Note: If using
-BuOK, add solid in portions at RT. If using LiTMP, prepare in situ at -78°C and add the substrate solution dropwise.
Recommendation:
-BuOK/DMF at 80°C is robust for this specific scaffold.
Heat the mixture to 80°C for 3-6 hours. The solution typically turns deep red/brown (formation of the heteroaryl anion).
Quench: Cool to RT and pour into ice-water/ammonium chloride solution.
Isolation: The product, 5-bromo-1H-pyrrolo[3,2-b]pyridine , will precipitate or require extraction (EtOAc).
Purification: Flash chromatography (
:MeOH 95:5).
Validation Data:
1H NMR (DMSO-d6): Look for the disappearance of the C2-methyl singlet (
ppm) and the appearance of two doublets for the pyrrole ring protons ( and ppm).
Protocol B: Synthesis of Pyrido[3,2-d]pyrimidines
Target Scaffold: Pyrido[3,2-d]pyrimidine (ATR/mTOR Kinase Inhibitor core).
Mechanism: Selenium Dioxide Oxidation followed by Cyclocondensation.
Rationale: Direct cyclization is difficult without activating the C2-methyl. Oxidation to the aldehyde (picolinaldehyde derivative) creates a 1,3-electrophilic center with the amine.
Step 1: Regioselective Oxidation
Reagents: Selenium Dioxide (
).
Solvent: 1,4-Dioxane/Water (9:1).
Stoichiometry: 1.0 eq SM : 1.2 eq
.
Procedure:
Dissolve 3-Amino-5-bromo-2-picoline in 1,4-dioxane.
Add
and heat to reflux (100°C) for 4-12 hours.
Monitoring: Reaction is complete when the methyl peak disappears and an aldehyde proton signal (
ppm) appears in NMR.
Workup: Filter hot through Celite to remove red selenium metal. Concentrate filtrate.[2]
Note: The product is 3-amino-5-bromo-picolinaldehyde . It is unstable; proceed immediately to Step 2.
Application Note: 3-(Aminomethyl)-5-bromo-2-methylpyridine as a Versatile Fragment for Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] This appro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] This approach relies on screening libraries of small, low-complexity molecules, or "fragments," to identify weak but high-quality interactions with a biological target.[3] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[3] Within the vast chemical space of possible fragments, pyridine-based scaffolds are of particular interest due to their prevalence in numerous FDA-approved drugs.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Aminomethyl)-5-bromo-2-methylpyridine, a high-value fragment, in FBDD campaigns. We present its physicochemical properties, safety considerations, and detailed protocols for its application in primary screening, hit validation, and subsequent hit-to-lead optimization.
Introduction: The Power of Fragments and the Privileged Pyridine Scaffold
The fundamental principle of FBDD is that smaller molecules can explore chemical space more efficiently than large, complex ones.[2] By starting with fragments (typically with a molecular weight <300 Da), screening campaigns can achieve higher hit rates and produce leads with superior physicochemical properties.[3][6][7] This method has proven particularly effective for challenging targets, including those previously deemed "undruggable."[1][3]
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in a wide array of therapeutic agents targeting diverse biological pathways.[4][5][8][9] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable properties like improved solubility and bioavailability.[8][9] 3-(Aminomethyl)-5-bromo-2-methylpyridine is an exemplary fragment that combines the benefits of the pyridine core with strategically placed functional groups:
Pyridine Ring: Provides a scaffold for aromatic and π-stacking interactions with the target protein.
Aminomethyl Group: A primary amine that can serve as a potent hydrogen bond donor, forming key anchoring interactions in a binding pocket.
Bromo Group: A key feature for synthetic elaboration. The bromine atom acts as a versatile chemical handle, most notably for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the systematic "growth" of the fragment into more potent molecules.[10]
Methyl Group: Fills a small hydrophobic pocket and can be a vector for exploring structure-activity relationships (SAR).
These features make 3-(Aminomethyl)-5-bromo-2-methylpyridine a fragment with high potential for discovering novel, high-quality starting points for drug development programs.
Physicochemical Properties and Handling
Proper characterization and handling of fragments are critical for the success of any FBDD campaign. The properties of 3-(Aminomethyl)-5-bromo-2-methylpyridine align well with the "Rule of Three" (Ro3), a common guideline for fragment library design.[7]
Table 1: Physicochemical Properties of 3-(Aminomethyl)-5-bromo-2-methylpyridine
Property
Value
Source
IUPAC Name
(5-bromo-2-methylpyridin-3-yl)methanamine
-
Molecular Formula
C₇H₉BrN₂
-
Molecular Weight
201.07 g/mol
PubChem
cLogP
1.5 (Calculated)
PubChem
Hydrogen Bond Donors
2 (amine)
-
Hydrogen Bond Acceptors
1 (pyridine N)
-
Rotatable Bonds
1
-
Solubility and Stock Solution Preparation
Due to the weak binding affinity of fragments, screening is often performed at high concentrations, making solubility a critical parameter.[6]
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 100 mM to 200 mM).
Protocol:
Accurately weigh the required amount of 3-(Aminomethyl)-5-bromo-2-methylpyridine powder.
Add the calculated volume of high-purity DMSO to achieve the target concentration.
Vortex or sonicate gently until the compound is fully dissolved.
Store stock solutions at -20°C in tightly sealed containers. Before use, thaw completely and centrifuge to pellet any precipitate.
Safety and Handling Precautions
Brominated aromatic compounds require careful handling. Always consult the material safety data sheet (MSDS) before use.
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11][12][13]
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[11][13] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11][13] Wash hands thoroughly after handling.[12]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[12][13]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Strategic Application in Fragment Screening Campaigns
The goal of a fragment screen is to identify any binding event, no matter how weak, which can then be optimized. The workflow typically involves a primary screen to identify hits, followed by orthogonal validation to eliminate false positives and structural biology to guide optimization.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocols for Primary Screening and Hit Identification
Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[2][14] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most robust and widely used methods.[2][14]
Method 1: Surface Plasmon Resonance (SPR)
Principle of the Assay: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[15] A target protein is immobilized on the chip, and when a fragment binds, the local mass increases, causing a detectable change in the SPR signal (measured in Response Units, RU).[16]
Rationale for Use: SPR is highly sensitive, consumes relatively low amounts of protein, and can provide kinetic data (association and dissociation rates) in addition to affinity (Kᴅ).[15][16] It is an excellent primary screening method for identifying binders from a fragment library.
Detailed Step-by-Step Protocol:
Protein Immobilization:
Select a suitable sensor chip (e.g., CM5 for amine coupling, SA for streptavidin capture of a biotinylated protein).[17]
Activate the surface (e.g., using EDC/NHS for amine coupling).[17]
Inject the purified target protein over the activated surface to achieve a desired immobilization level (typically calculated to give a theoretical Rmax of 20-40 RU for a ~200 Da fragment).[17]
Deactivate any remaining active esters with ethanolamine.[17] A reference flow cell should be prepared similarly but without protein to subtract non-specific binding.[17]
Assay Development:
Prepare running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) containing a final DMSO concentration that matches the fragment samples (typically 1-2%).[17]
Perform a DMSO calibration (solvent correction) to minimize bulk refractive index artifacts.[15][17]
Fragment Screening:
Dilute the 3-(Aminomethyl)-5-bromo-2-methylpyridine stock solution into the running buffer to the desired screening concentration (e.g., 200 µM).
Inject the fragment solution over the target and reference surfaces for a set contact time (e.g., 30-60 seconds) followed by a dissociation phase.[17]
Include buffer-only injections periodically for double referencing.
Data Analysis:
Subtract the reference channel signal and the buffer-only signal from the target channel signal.
A positive "hit" is identified by a response significantly above the noise level that fits a 1:1 binding model.
Hits should be re-tested and a dose-response curve generated to determine the dissociation constant (Kᴅ).
Table 2: Typical SPR Experimental Parameters for Fragment Screening
Parameter
Typical Value
Rationale
Immobilization Level
~20-40 RU Rmax for fragment
Maximizes signal while avoiding mass transport limitations.
Fragment Concentration
100 - 500 µM
Sufficiently high to detect weak (µM-mM) binding.
Flow Rate
30 - 50 µL/min
Balances sample consumption with minimizing mass transport.
Contact Time
30 - 60 seconds
Allows for binding to approach equilibrium for weak binders.
Dissociation Time
15 - 60 seconds
Captures the off-rate of the fragment.
DMSO in Buffer
1 - 2%
Matches sample DMSO to minimize bulk shift artifacts.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Assay: NMR spectroscopy can detect weak molecular interactions by observing changes in the NMR signals of either the protein target or the fragment (ligand) upon binding.[14][18]
Rationale for Use: NMR is one of the most reliable methods for fragment screening, generating very few false positives.[18] Ligand-observed experiments are efficient for primary screening, while protein-observed experiments can confirm binding and map the binding site.[14][19]
Detailed Step-by-Step Protocol (Ligand-Observed):
Sample Preparation:
Prepare a solution of the target protein (unlabeled) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, in 99.9% D₂O) at a low concentration (e.g., 5-10 µM).
Prepare a sample of 3-(Aminomethyl)-5-bromo-2-methylpyridine at the screening concentration (e.g., 100-200 µM) in the same buffer.
Prepare a "control" sample containing only the fragment in buffer.
Data Acquisition:
Acquire a 1D ¹H NMR spectrum of the control sample.
Acquire ligand-observed spectra (e.g., Saturation Transfer Difference (STD) or Water-LOGSY) for both the sample containing the protein and fragment, and the control sample.[18][19]
For STD: Irradiate the protein at a frequency where only protein resonances appear (~ -1 ppm). If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in a decreased signal intensity for the fragment's protons.
For Water-LOGSY: Observe the transfer of magnetization from bulk water to the fragment. In the presence of a large protein, this transfer is more efficient for binding fragments, leading to a characteristic signal pattern.[18]
Hit Identification:
A positive hit in an STD experiment is confirmed by the appearance of fragment signals in the difference spectrum (off-resonance minus on-resonance).
A positive hit in a Water-LOGSY experiment is identified by a change in the sign or intensity of the fragment's signals compared to the control.[18]
Protocol for Hit Validation and Characterization
A hit from a primary screen must be confirmed using an orthogonal method to ensure it is not an artifact of the initial technique.[2] X-ray crystallography is the gold standard for validating a fragment hit as it provides unambiguous proof of binding and reveals the precise binding mode.[20][21]
Principle of the Assay: A crystal of the target protein is soaked in a solution containing the fragment.[22] The fragment diffuses into the crystal and binds to the protein. X-ray diffraction data is then collected, and the resulting electron density map is used to build a high-resolution 3D model of the protein-fragment complex.[23]
Detailed Step-by-Step Protocol:
Protein Crystallization: Grow high-quality crystals of the target protein using established protocols (e.g., vapor diffusion).
Fragment Soaking:
Prepare a "soaking solution" containing the cryoprotectant used for the protein crystals and a high concentration of 3-(Aminomethyl)-5-bromo-2-methylpyridine (e.g., 10-50 mM, solubility permitting).[22]
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
Data Collection:
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
Collect X-ray diffraction data using a synchrotron beamline.[21]
Structure Solution and Refinement:
Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.
Carefully inspect the resulting electron density map for positive difference density corresponding to the bound fragment.
Model the fragment into the density and refine the structure to produce a final, validated model of the complex.[23] The solved structure will reveal key interactions (e.g., hydrogen bonds from the aminomethyl group) and guide the next phase of drug design.
From Hit to Lead: Strategies for Fragment Elaboration
Once a fragment hit is validated and its binding mode is understood, the next step is to grow the fragment into a more potent, lead-like molecule.[3][14] The structure of 3-(Aminomethyl)-5-bromo-2-methylpyridine is ideally suited for this process.
Structure-Guided Design: The crystal structure reveals which vectors on the fragment point towards solvent-exposed regions or nearby sub-pockets that can be exploited for improved affinity.
Vector 1: Elaboration at the Bromine Position: The C5-bromo group is the primary handle for synthetic elaboration. The Suzuki cross-coupling reaction is a robust and widely used method to append new aryl or heteroaryl groups at this position.[10] This strategy is effective for extending the fragment into adjacent pockets to pick up new, favorable interactions.
Vector 2: Modification of the Aminomethyl Group: The primary amine can be functionalized via acylation, sulfonylation, or reductive amination to introduce new groups that can form additional hydrogen bonds or hydrophobic interactions.
Caption: Hit-to-lead optimization pathways for the 3-(Aminomethyl)-5-bromo-2-methylpyridine fragment.
A successful example of this approach involves the synthesis of various 5-aryl-2-methylpyridin-3-amines from the related fragment 5-bromo-2-methylpyridin-3-amine using Suzuki cross-coupling with various arylboronic acids, demonstrating the synthetic tractability of this scaffold.[10]
Conclusion
3-(Aminomethyl)-5-bromo-2-methylpyridine is a high-quality, versatile fragment for use in modern drug discovery campaigns. Its combination of a privileged pyridine scaffold, a hydrogen-bonding aminomethyl group, and a synthetically tractable bromine handle makes it an excellent starting point for FBDD. By employing sensitive biophysical screening techniques like SPR and NMR, followed by structural validation with X-ray crystallography, researchers can confidently identify and characterize its interactions with novel biological targets. The clear and logical vectors for chemical elaboration provide a direct path from a low-affinity fragment hit to a potent, optimized lead compound, ultimately accelerating the drug discovery timeline.
References
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
Protocol to perform fragment screening using NMR spectroscopy. (2024, August 22). STAR Protocols. Retrieved March 2, 2026, from [Link]
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved March 2, 2026, from [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025, November 7). Dove Press. Retrieved March 2, 2026, from [Link]
X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved March 2, 2026, from [Link]
Adventures in Small Molecule Fragment Screening by X-ray Crystallography. (2015, February 10). PMC. Retrieved March 2, 2026, from [Link]
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. Retrieved March 2, 2026, from [Link]
Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC. Retrieved March 2, 2026, from [Link]
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025, February 24). Journal of Medicinal Chemistry. Retrieved March 2, 2026, from [Link]
Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. Retrieved March 2, 2026, from [Link]
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (n.d.). Frontiers. Retrieved March 2, 2026, from [Link]
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023, September 14). ScienceDirect. Retrieved March 2, 2026, from [Link]
Applications of NMR in Fragment-Based Drug Design. (n.d.). Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024, December 5). MDPI. Retrieved March 2, 2026, from [Link]
Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved March 2, 2026, from [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved March 2, 2026, from [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved March 2, 2026, from [Link]
Fragment-Based Lead Discovery Using X-ray Crystallography. (2021, November 16). Journal of Medicinal Chemistry. Retrieved March 2, 2026, from [Link]
Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. (2023, March 7). eLife. Retrieved March 2, 2026, from [Link]
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023, September 14). Vrije Universiteit Amsterdam. Retrieved March 2, 2026, from [Link]
SPR-based fragment screening: advantages and applications. (n.d.). PubMed. Retrieved March 2, 2026, from [Link]
Fragment screening by SPR/NMR. (n.d.). The Japanese Peptide Society. Retrieved March 2, 2026, from [Link]
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. (2005, October 3). Cole-Parmer. Retrieved March 2, 2026, from [Link]
PYRIDINIUM BROMIDE PERBROMIDE TECHNICAL. (n.d.). Loba Chemie. Retrieved March 2, 2026, from [Link]
5-Bromo-2-methylpyridin-3-amine. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]
2-Amino-3-Bromo-5-Methylpyridine 98.0%(GC). (n.d.). Pure Synth. Retrieved March 2, 2026, from [Link]
5-Amino-2-bromo-3-methylpyridine. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]
Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15). Patsnap. Retrieved March 2, 2026, from [Link]
Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. Retrieved March 2, 2026, from [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved March 2, 2026, from [Link]
Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. (n.d.). Vanderbilt University. Retrieved March 2, 2026, from [Link]
3-Amino-5-bromopyridine. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives
Introduction: The Strategic Importance of 3-Amino-5-Bromopyridine Scaffolds and the Advent of Microwave-Assisted Synthesis The pyridine nucleus is a cornerstone in modern medicinal chemistry, with its derivatives forming...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 3-Amino-5-Bromopyridine Scaffolds and the Advent of Microwave-Assisted Synthesis
The pyridine nucleus is a cornerstone in modern medicinal chemistry, with its derivatives forming the structural core of numerous natural products and pharmaceuticals.[1][2] Among these, 3-amino-5-bromopyridine derivatives are particularly valuable as versatile building blocks in drug discovery and development.[3][4] The presence of the amino group provides a key site for further functionalization, while the bromo substituent serves as a convenient handle for cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[5] These compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules, including those with potential applications in treating neurological disorders and as anti-cancer agents.[4][5]
Traditionally, the synthesis of 3-amino-5-bromopyridine derivatives has often involved metal-catalyzed reactions, the use of strong bases, or harsh and lengthy thermal conditions.[1] These methods can lead to the formation of multiple impurities, making purification difficult and often resulting in lower yields.[1] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, aligning with the principles of green chemistry.[6][7] Microwave irradiation offers significant advantages, including dramatically reduced reaction times, increased product yields, and higher purity compared to conventional heating methods.[8][9][10] This application note provides a detailed protocol for the efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave technology, offering researchers a rapid and scalable approach for producing these important intermediates.[1]
The Principle of Microwave-Assisted Synthesis: A Deeper Look into Rapid and Efficient Heating
Conventional heating methods rely on the transfer of heat from an external source through the vessel walls to the reaction mixture via conduction and convection.[7][11] This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture. In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy.[6][9][11]
The primary mechanisms of microwave heating are:
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of 3-amino-5-bromopyridine derivatives, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the rapidly changing field. This constant reorientation leads to molecular friction and the generation of heat throughout the bulk of the material.[6][7][12]
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current, and the resistance to this flow results in the generation of heat.[7][9]
This direct and volumetric heating mechanism leads to a rapid and uniform increase in temperature within the reaction mixture, which is the primary reason for the observed rate enhancements in microwave-assisted reactions.[6][12] This efficient energy transfer not only accelerates the reaction but can also lead to different product distributions and higher selectivities compared to conventional heating.[12]
Experimental Protocol: A Facile, Metal-Free Synthesis of 3-Amino-5-Bromopyridine Derivatives
This protocol details a general and rapid method for the synthesis of various 3-amino-5-bromopyridine derivatives starting from commercially available 3,5-dibromopyridine and aliphatic amines under microwave irradiation. This approach avoids the need for metal catalysts or strong bases.[1]
CEM Discover Microwave Synthesizer or an equivalent single-mode microwave reactor.
Microwave reaction vessel (e.g., 80 mL) with a magnetic stirrer bar.
Purification:
Silica gel for flash column chromatography.
Appropriate solvents for chromatography (e.g., heptane, ethyl acetate).
Detailed Step-by-Step Procedure
Reaction Setup: In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (e.g., 5.14 g, 21.7 mmol) and an excess of the desired aliphatic amine (e.g., pyrrolidine, 14.97 g, 210.9 mmol, approximately 10 equivalents).[1] The use of an excess of the amine has been shown to improve the yield of the desired mono-aminated product and prevent the formation of the bis-aminated by-product.[1]
Solvent Addition: To the reaction vessel, add a mixture of toluene (e.g., 8.2 mL) and 1-methyl-2-pyrrolidinone (NMP) (e.g., 4.1 mL).[1] NMP is a polar solvent that absorbs microwave irradiation efficiently, while toluene can help to solvate the starting materials.
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with a microwave power of 300 watts at a constant temperature of 180 °C for the specified reaction time (see Table 1).[1]
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The crude product is then purified by silica gel flash chromatography using an appropriate eluent system to yield the pure 3-amino-5-bromopyridine derivative.[1] Further purification can be achieved by crystallization from a suitable solvent.[1]
Visualizing the Workflow
Figure 1: A generalized workflow for the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives.
Data and Results: A Comparative Analysis
The use of microwave irradiation significantly accelerates the synthesis of 3-amino-5-bromopyridine derivatives and improves yields compared to conventional heating methods.[1] For instance, the reaction of 3,5-dibromopyridine with pyrrolidine under microwave conditions at 180 °C for 30 minutes resulted in a 55% isolated yield of 5-bromo-3-(pyrrolidin-1-yl)pyridine.[1] In contrast, the same reaction under identical conditions using conventional heating produced only a 4% yield.[1]
The following table summarizes the reaction conditions and outcomes for the synthesis of various 3-amino-5-bromopyridine derivatives using the described microwave protocol.
Amine
Reaction Time
Product
Isolated Yield (%)
Pyrrolidine
30 min
5-Bromo-3-(pyrrolidin-1-yl)pyridine
55
Diethylamine
8 h
5-Bromo-N,N-diethylpyridin-3-amine
45
Piperidine
1 h
5-Bromo-3-(piperidin-1-yl)pyridine
50
Morpholine
1 h
4-(5-Bromopyridin-3-yl)morpholine
60
Data adapted from Dandu et al., HETEROCYCLES, Vol. 83, No. 4, 2011.[1]
Discussion: Causality Behind Experimental Choices
The success of this microwave-assisted protocol hinges on several key experimental parameters:
Excess Amine: The use of a large excess of the aliphatic amine is crucial for driving the reaction towards the mono-substituted product and minimizing the formation of the di-substituted impurity.[1] The electron-donating nature of the first amino group deactivates the pyridine ring towards further nucleophilic aromatic substitution, thus favoring mono-amination.[1]
Solvent System: The combination of NMP and toluene provides an optimal reaction medium. NMP is a high-boiling, polar solvent that couples efficiently with microwave energy, allowing for rapid heating to the desired temperature. Toluene aids in the solubility of the reactants.
Temperature: The reaction temperature of 180 °C is high enough to promote the nucleophilic aromatic substitution reaction at a reasonable rate without leading to significant decomposition of the starting materials or products.
Microwave Irradiation: The direct and uniform heating provided by microwaves ensures that the reaction mixture rapidly reaches and maintains the target temperature, leading to significantly shorter reaction times and improved yields compared to the inefficient heat transfer of conventional methods.[1][6][7]
Alternative Synthetic Pathways Under Microwave Conditions
While the described protocol offers a facile, metal-free approach, other well-established named reactions can also be adapted for the synthesis of 3-amino-5-bromopyridine derivatives and related compounds under microwave irradiation. These methods can expand the scope of accessible derivatives to include those from aryl amines or other nitrogen nucleophiles.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[14] Microwave irradiation has been shown to significantly accelerate Buchwald-Hartwig aminations, reducing reaction times from hours to minutes.[15][16][17] This method would be particularly useful for coupling aryl amines with 3,5-dibromopyridine. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product.[14]
Ullmann Condensation: This copper-catalyzed reaction is another classic method for the formation of C-N bonds, particularly with aryl halides that may be less reactive in palladium-catalyzed systems.[18] Similar to the Buchwald-Hartwig reaction, microwave assistance can overcome the high temperatures and long reaction times typically associated with traditional Ullmann condensations.[19][20][21]
Figure 2: Synthetic pathways to 3-amino-5-bromopyridine derivatives.
Conclusion: A Paradigm Shift in Pyridine Derivative Synthesis
The microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives represents a significant advancement over traditional synthetic methods. This approach offers a rapid, efficient, and scalable route to these valuable building blocks, which are of high interest in the pharmaceutical and agrochemical industries.[1][2][4] The protocols and data presented herein provide a robust foundation for researchers to accelerate their discovery and development programs. By leveraging the principles of microwave chemistry, scientists can not only improve their synthetic efficiency but also adopt more environmentally benign practices.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4).
Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. Benchchem.
(PDF) A Review on: A significance of microwave assist technique in green chemistry. ResearchGate.
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. The Royal Society.
3-Amino-5-bromopyridine. TargetMol.
3-Amino-5-bromopyridine. Chem-Impex.
Microwave Multicomponent Synthesis. MDPI.
(PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate.
A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery. Benchchem.
Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. Benchchem.
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
Application Notes and Protocols for 3-Amino-5-bromopyridine in Multicomponent Reactions. Benchchem.
Buchwald–Hartwig amination. Wikipedia.
Ullmann condensation. Wikipedia.
3-Amino-5-bromopyridine synthesis. ChemicalBook.
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Semantic Scholar.
Sourcing 3-Amino-5-bromopyridine: A Buyer's Guide for Purity and Price. Benchchem.
Amino Acid Promoted Ullmann Type Reaction with Low Catalyst Loading via Microwave Technology. Asian Journal of Chemistry.
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
Improving yield in 3-(Aminomethyl)-5-bromo-2-methylpyridine synthesis
Welcome to the Technical Support Center for the synthesis of 3-(Aminomethyl)-5-bromo-2-methylpyridine . The conversion of 5-bromo-2-methylnicotinonitrile to its corresponding primary amine presents a classic chemoselecti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-(Aminomethyl)-5-bromo-2-methylpyridine .
The conversion of 5-bromo-2-methylnicotinonitrile to its corresponding primary amine presents a classic chemoselectivity challenge in drug development: reducing a sterically hindered, electron-deficient nitrile while strictly preserving the labile aryl bromide (C–Br) bond. Standard catalytic hydrogenation (e.g., Pd/C with
) inevitably leads to hydrodebromination (loss of the bromine atom).
This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative benchmarks to help you optimize yield, purity, and chemoselectivity.
Part 1: Core Experimental Workflows
Protocol A: Borane-THF (
) Reduction (Gold Standard for Halogen Retention)
Borane is an electrophilic reducing agent. It acts by first complexing with the Lewis basic nitrogen of the nitrile, activating the carbon for hydride transfer. Because it is electrophilic, it ignores the electron-rich aryl bromide, completely preventing hydrodebromination [1][1].
Step-by-Step Methodology:
Preparation: In an oven-dried, nitrogen-flushed flask, dissolve 5-bromo-2-methylnicotinonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
Reagent Addition: Slowly add
(1.0 M in THF, 3.0 eq) dropwise. Causality: Slow addition controls the exothermic formation of the Lewis acid-base complex and prevents solvent boil-off [2][2].
Reflux: Warm the reaction to 65 °C and reflux for 12–16 hours. Self-Validation: Monitor the reaction by LCMS. The starting material mass (m/z 196/198) should completely disappear.
Quench & Acidic Hydrolysis (Critical): Cool the flask to 0 °C. Carefully quench with MeOH until
gas evolution ceases. Add 6M aqueous HCl (excess) and reflux for 2 hours. Causality: The reduction yields a highly stable amine-borane complex (). Standard aqueous workup will not disrupt this bond, leading to massive yield losses. Refluxing with HCl hydrolyzes the boron species into boric acid, liberating the protonated amine salt.
Isolation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Basify the remaining aqueous layer to pH 12 with 2M NaOH. Extract with DCM (3x), dry over
, and concentrate to yield the pure primary amine.
Sodium borohydride alone is too mild to reduce a nitrile. However, the addition of
generates nickel boride () in situ. acts as a highly active, finely dispersed heterogeneous catalyst that facilitates rapid hydride transfer at room temperature without cleaving the aryl bromide [3][3].
Step-by-Step Methodology:
Preparation: Dissolve the nitrile (1.0 eq) and
(0.2 eq) in anhydrous MeOH (0.15 M). Cool to 0 °C.
Reduction: Add
(4.0 eq) in small portions over 30 minutes. Observation: The solution will immediately turn black, indicating formation and evolution.
Completion: Stir at room temperature for 2 hours.
Workup: Quench with saturated aqueous
. Filter the black suspension through a pad of Celite to remove the nickel catalyst. Extract the filtrate with EtOAc (3x), dry over , and concentrate.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing hydrodebromination (loss of the 5-bromo group) in my LCMS?A: You are likely using a transition metal catalyst that is too harsh, such as Palladium on Carbon (Pd/C) or Raney Nickel under high
pressure. Palladium readily inserts into the C–Br bond via oxidative addition, leading to reductive cleavage. To resolve this, switch to the (Protocol A) or (Protocol B) methods, which are highly chemoselective for the nitrile.
Q2: How do I prevent the formation of secondary amine byproducts (dimerization)?A: Dimerization occurs when the newly formed primary amine nucleophilically attacks the transient imine intermediate before it can be fully reduced.
Solution: If using the
protocol, add (1.5 eq) directly to the starting reaction mixture. As the primary amine forms, it is immediately trapped and protected as the tert-butyl carbamate. This sterically blocks the amine from attacking the imine, eliminating dimerization. You can then deprotect the amine using TFA/DCM in a subsequent step.
Q3: My reaction stalls, and I recover unreacted nitrile or imine intermediates. Why?A: If using Protocol A, your borane reagent may have degraded.
slowly decomposes at room temperature, losing its active hydride titer. Always use fresh, cold-stored reagent. If using Protocol B, your catalyst might be poisoned by excessive water in the solvent, which prematurely consumes the . Ensure your MeOH is strictly anhydrous.
Q4: The reaction is complete by TLC, but my isolated yield is terrible. What is wrong with the workup?A: If you utilized the Borane-THF method, you likely skipped the harsh acidic hydrolysis step (Step 4). The product is trapped as a highly stable amine-borane complex. This complex is soluble in organic solvents during extraction but will not show up as the free amine on NMR and often streaks heavily on TLC. You must reflux the crude mixture in 6M HCl to liberate the free amine.
Part 3: Quantitative Data Summary
The following table summarizes the expected performance of various reduction methodologies when applied to 5-bromo-2-methylnicotinonitrile.
Reduction Method
Typical Yield
Chemoselectivity (Halogen Retention)
Dimerization Risk
Relative Cost
Borane-THF ()
80 - 90%
Excellent
Low
High
/ ()
75 - 85%
Good
Moderate (Fix: add )
Low
40 - 60%
Poor (High risk of dehalogenation)
Low
Moderate
Catalytic Hydrogenation (Pd/C)
< 10%
Very Poor (Complete hydrodebromination)
High
Low
Part 4: Mechanistic Workflow Visualization
The diagram below illustrates the desired chemoselective reduction pathway versus the common side reactions (dimerization and dehalogenation) that cause yield loss.
Chemoselective reduction pathway of 5-bromo-2-methylnicotinonitrile and potential side reactions.
References
Title: Nitrile to Amine - Common Conditions: BH3-THF
Source: Common Organic Chemistry
URL: [Link]
Title: Reduction and Oxidation of Carbonyl Compounds and Derivatives - Books
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent
Source: ResearchGate
URL: [Link]
Technical Support Center: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine. This versatile building block i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine. This versatile building block is crucial in medicinal chemistry, but its inherent electronic and structural properties present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your reaction outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: Why is my reaction showing low or no conversion of the starting material?
Answer:
Low conversion is the most common issue and typically points to a problem within the catalytic cycle. The substrate, 5-bromo-2-methylpyridin-3-amine, possesses two key features that can disrupt catalysis: an electron-rich ring system and a Lewis basic pyridine nitrogen.
Probable Causes & Recommended Solutions:
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.[1][2][3] The electron-donating amino group further exacerbates this issue by increasing the basicity of the pyridine nitrogen.
Solution 1: Employ Bulky, Electron-Rich Ligands. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] Switch to modern Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands are both sterically demanding and highly electron-donating. The steric bulk helps prevent the pyridine nitrogen from binding to the palladium center, while their electron-donating nature accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[4]
Solution 2: Increase Catalyst Loading. If ligand screening is not immediately fruitful, a pragmatic approach is to increase the catalyst loading from a standard 1-2 mol% to 3-5 mol%.[1] This compensates for a certain degree of catalyst deactivation.
Inefficient Oxidative Addition: The electron-donating amino group makes the pyridine ring electron-rich, which can slow down the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.[1]
Solution: Increase Reaction Temperature. If the catalyst system is appropriate, increasing the thermal energy can overcome the activation barrier for oxidative addition. Temperatures in the range of 80-110 °C are typical for such substrates.[1]
Inappropriate Base or Solvent System: The base is not merely an acid scavenger; it is critical for activating the boronic acid for the transmetalation step.[5]
Solution: Use a Strong, Non-nucleophilic Base and an Appropriate Solvent. Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃) for challenging substrates.[1][5] These bases work best in polar aprotic solvents, often with a small amount of water. A solvent system like 1,4-dioxane/water (e.g., 4:1 v/v) is a robust starting point as it ensures solubility for both the organic substrates and the inorganic base.[1][6][7]
Question 2: I'm observing a significant amount of 2-methylpyridin-3-amine (debrominated starting material). What is causing this and how can I prevent it?
Answer:
This side product is the result of protodehalogenation (or hydrodehalogenation). It is a common side reaction that competes directly with the desired cross-coupling pathway.[8]
Mechanism:
After the initial oxidative addition step, the Ar-Pd(II)-Br complex is formed. If the subsequent transmetalation step is slow, this intermediate can react with a hydride source in the mixture. The resulting Ar-Pd(II)-H species then undergoes rapid reductive elimination to yield the debrominated arene and regenerates the Pd(0) catalyst, which can unfortunately continue this parasitic cycle.[8] Common hydride sources include amine bases or alcoholic solvents.[8]
Solutions to Minimize Protodehalogenation:
Accelerate Transmetalation: The root cause is often slow transmetalation. Ensure your base is sufficiently strong and soluble (see Q1) to efficiently generate the boronate species. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help push the equilibrium towards transmetalation.[1]
Optimize the Ligand: Bulky, electron-rich ligands not only promote oxidative addition but also facilitate the transmetalation and reductive elimination steps, helping the catalytic cycle outpace the protodehalogenation pathway.
Re-evaluate Solvent Choice: While often beneficial, certain solvents can act as hydride donors. If protodehalogenation is severe, consider switching from alcoholic solvents or wet THF to solvents like dioxane or toluene.
Use a More Stable Boron Reagent: If the boronic acid itself is unstable and decomposing, it slows transmetalation. Consider using a more stable boronic pinacol ester (Bpin) derivative.[2]
Question 3: My starting material is consumed, but my main byproduct is the arene corresponding to my boronic acid. What is happening?
Answer:
You are observing protodeboronation , a well-known decomposition pathway for organoboron reagents where the C-B bond is cleaved and replaced by a C-H bond.[9][10]
Mechanism:
Protodeboronation is highly dependent on reaction conditions, particularly the presence of water and base, which are essential for the Suzuki coupling itself.[9][11] The reaction can be catalyzed by the base or even by palladium(II) intermediates, especially those bearing bulky phosphine ligands.[10][11]
Solutions to Minimize Protodeboronation:
Use More Stable Boron Reagents: This is the most effective strategy. Instead of a boronic acid, use its corresponding potassium trifluoroborate salt (ArBF₃K) or a pinacol ester (ArBpin).[2] These are generally more robust towards protodeboronation under basic conditions.
Control Water Content: While some water is often necessary to dissolve the base, excess water can accelerate protodeboronation. Use a carefully controlled amount, for example, in a 4:1 or 5:1 dioxane/water mixture.
Milder Reaction Conditions: If possible, lowering the reaction temperature or using a milder base can reduce the rate of decomposition.[2] However, this must be balanced against the need for sufficient reactivity for the main coupling reaction.
Add Boronic Acid Last: Consider adding the boronic acid reagent to the pre-heated mixture of the aryl halide, catalyst, and base to minimize its exposure time to the harsh conditions before the coupling begins.[1]
Question 4: My analysis shows significant formation of biaryl and/or bipyridine homocoupled products. How can I suppress this?
Answer:
Homocoupling, the reaction of two identical partners, can occur with both the boronic acid and the aryl halide.[2][12]
Causes & Solutions:
Boronic Acid Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[8][13]
Solution: Rigorous Degassing. Oxygen is a common culprit in promoting the oxidation of Pd(0) to Pd(II), which can then participate in homocoupling pathways.[8] Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by at least three cycles of evacuating the reaction flask and backfilling with an inert gas (Nitrogen or Argon) or by sparging the solvent with an inert gas.[2][13]
Aryl Halide Homocoupling: This can also be mediated by the palladium catalyst under certain conditions.[14]
Solution: Optimize Catalyst System and Stoichiometry. A highly active and efficient catalyst system that promotes the cross-coupling cycle faster than competing side reactions is the best defense. Ensure the stoichiometry is correct; using a large excess of the aryl halide is generally not recommended.
Visualizing the Process: Catalytic Cycle and Side Reactions
To better understand the interplay between the desired reaction and its pitfalls, the following diagrams illustrate the key pathways.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][15]
Caption: Major side reaction pathways competing with the desired Suzuki coupling.
Frequently Asked Questions (FAQs)
Q: Should I protect the primary amine group before the coupling reaction?
A: This is a highly recommended strategy. Primary amines can be problematic in Suzuki couplings due to their labile protons and potential to coordinate with the palladium catalyst.[6][7] Protecting the amine, for example as an acetamide (N-[5-bromo-2-methylpyridine-3-yl]acetamide), can lead to more reproducible and higher yields.[6][7][16] The acetamide group is less coordinating and removes the acidic N-H proton, preventing potential side reactions with the base. The protecting group can then be removed post-coupling.
Q: Which specific ligands and catalysts are best for this substrate?
A: There is no single "best" catalyst, but a good starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylmonophosphine ligand.
Ligand
Type
Key Advantages for this Substrate
XPhos
Biaryl Phosphine
Excellent for electron-rich, sterically hindered aryl halides. Promotes fast oxidative addition.
SPhos
Biaryl Phosphine
Similar to XPhos, often very effective for heteroaromatic substrates.
RuPhos
Biaryl Phosphine
Highly active ligand, particularly useful for reducing catalyst loading.
PEPPSI-iPr
NHC Precatalyst
N-Heterocyclic Carbene (NHC) catalyst, known for high stability and activity with challenging substrates.[8]
Q: How critical is the choice of base?
A: The base is indispensable. It activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[5][17] The choice of base can significantly affect the reaction rate and yield.
Base
Strength
Common Use Case / Comments
K₃PO₄
Strong
Often the base of choice for difficult couplings. Requires some water for solubility/activity.[1][5]
Cs₂CO₃
Strong
Highly effective, but more expensive. Good solubility in some organic solvents.[5]
K₂CO₃
Moderate
A good starting point for less demanding substrates, but may be too weak here.[5]
Na₂CO₃
Moderate
Commonly used but often ineffective for sterically demanding or electron-rich partners.[18]
Q: What is the optimal screening matrix for a new reaction with this substrate?
A: When optimizing, it is best to vary one parameter at a time. A logical screening order would be:
Ligand: Screen 2-3 top-tier ligands (e.g., XPhos, SPhos, PEPPSI-iPr) with a standard condition (e.g., Pd₂(dba)₃, K₃PO₄, dioxane/water, 90 °C).
Base: With the best ligand, screen K₃PO₄ vs. Cs₂CO₃.
Solvent: With the best ligand/base combination, screen dioxane/water vs. toluene/water or THF/water.
Temperature: Finally, adjust the temperature (e.g., 80 °C, 100 °C, 110 °C) to find the optimal balance between reaction rate and byproduct formation.
General Experimental Protocol
This protocol is a starting point and should be optimized for specific coupling partners.
Materials:
5-bromo-2-methylpyridin-3-amine (or its N-acetyl protected form) (1.0 equiv)
Arylboronic acid or ester (1.2 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
Ligand (e.g., XPhos, 5.5 mol%)
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered)
Solvent (e.g., 1,4-dioxane and water, degassed, 4:1 ratio)
Procedure:
To a dry Schlenk flask or reaction vial, add the 5-bromo-2-methylpyridin-3-amine derivative, the arylboronic acid, the base, the palladium source, and the ligand.
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Add the degassed solvent mixture via syringe.
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90-100 °C).
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Remarchuk, T., et al. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]
Hes-So, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
Zharova, et al. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Retrieved from [Link]
Remarchuk, T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (2026, February 7). ResearchGate. Retrieved from [Link]
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
ACS Publications. (2017, September 11). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Retrieved from [Link]
Reddit. (2024, October 7). Suzuki proto-dehalogenation problem. Retrieved from [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
Kotha, S., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
Technical Support Center: Purification of Crude 3-Amino-5-bromo-2-picoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the isolation of 3-Amino-5-bromo-2-picoline (also known as 5-bromo-2-methylpyri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the isolation of 3-Amino-5-bromo-2-picoline (also known as 5-bromo-2-methylpyridin-3-amine).
Purifying substituted pyridines often presents unique challenges due to their amphoteric tendencies, susceptibility to oxidation, and the persistence of regioisomeric byproducts. This guide moves beyond basic procedures to explain the chemical causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.
Part 1: Physicochemical Data & Impurity Profiling
Before attempting any purification, you must understand the physical parameters that dictate the molecule's behavior in solution and on a stationary phase.
Table 1: Key Physicochemical Properties of 3-Amino-5-bromo-2-picoline
Property
Value
Relevance to Purification Strategy
CAS Number
914358-73-9
Essential for exact literature and safety cross-referencing[1].
Molecular Weight
187.04 g/mol
Required for precise mass balance and yield calculations [2].
Melting Point
108–109 °C
Indicates high crystalline stability; ideal for recrystallization [1].
pKa (Predicted)
~4.53
Critical threshold for acid-base extraction. Dictates protonation state [1].
Visual indicator of purity. Deep brown/red indicates oxidation or iron carryover [1].
Part 2: Purification Decision Workflow
The following diagram outlines the logical decision tree for isolating the pure compound from a crude reaction mixture (e.g., following the reduction of 5-bromo-2-methyl-3-nitropyridine).
Workflow for the purification of crude 3-Amino-5-bromo-2-picoline.
Part 3: Troubleshooting FAQs
Q1: Following the reduction of 5-bromo-2-methyl-3-nitropyridine using iron powder and HCl, my crude mixture is a dark, intractable emulsion. How do I break this and isolate the product?Causality: Emulsions in this specific reduction are caused by colloidal iron(II)/(III) hydroxides and unreacted starting materials binding to the product. Because 3-Amino-5-bromo-2-picoline has a basic pyridine nitrogen and a primary amino group (pKa ~4.53) [1], it will be fully protonated and water-soluble at a low pH.
Solution: Do not attempt to extract the emulsion directly. First, perform a rigorous Celite® filtration to remove particulate iron. Then, exploit the molecule's pKa. Wash the acidic aqueous filtrate with an organic solvent (like Dichloromethane) to strip away neutral/acidic impurities. Finally, basify the aqueous layer to pH 9 using saturated
to precipitate the free base, and extract with Ethyl Acetate [1].
Q2: My NMR shows contamination with over-brominated regioisomers (e.g., dibromo-derivatives). Acid-base extraction didn't remove them. Why, and what is the next step?Causality: Regioisomers and over-brominated byproducts share a nearly identical pKa profile with the target molecule, making orthogonal acid-base extraction completely ineffective for their separation. However, the additional bromine atoms alter the molecule's dipole moment and steric bulk, significantly changing its affinity for a polar stationary phase.
Solution: Implement Silica Gel Flash Chromatography. The target compound will elute differently than its regioisomers due to varying hydrogen-bonding capabilities of the amino group with the silica surface.
Q3: How can I achieve >99% purity for downstream pharmaceutical cross-coupling reactions?Causality: Even after chromatography, trace colored impurities (often oxidation products of the amine) may persist. Recrystallization leverages the differential solubility of the product versus impurities across a temperature gradient. Given its melting point of 108–109 °C[1], 3-Amino-5-bromo-2-picoline forms highly stable crystal lattices that exclude structurally dissimilar impurities.
Solution: Recrystallize the solid from a binary solvent system such as Ethyl Acetate/Hexanes.
Part 4: Self-Validating Experimental Protocols
Protocol A: Orthogonal Acid-Base Extraction
This protocol is self-validating: if the pH is incorrect, the phase separation will visually fail or yield will drop, immediately alerting the user to an error.
Acidification & Filtration: Suspend the crude reaction mixture in
(ensure ). Stir vigorously for 15 minutes. Filter the dark mixture through a tightly packed pad of Celite to remove insoluble iron salts. Validation check: The filtrate should be clear, though potentially colored.
Organic Wash: Transfer the acidic aqueous filtrate to a separatory funnel. Wash with Dichloromethane (DCM) (
). Causality: Unreacted nitro-compounds and neutral organics partition into the DCM. Discard the DCM layer.
Basification: Transfer the aqueous layer to an Erlenmeyer flask. Place in an ice bath. Slowly add saturated aqueous
(or dropwise) until the solution reaches exactly pH 9 . Validation check: Use pH paper. A distinct cloudiness or precipitation of an orange solid will occur as the free base forms.
Extraction: Transfer back to the separatory funnel and extract with Ethyl Acetate (
).
Drying & Concentration: Combine the Ethyl Acetate layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to afford the crude free base as an orange solid [1].
Protocol B: Silica Gel Flash Chromatography
Use this when regioisomers are present.
Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexanes.
Sample Loading: Dissolve the crude 3-Amino-5-bromo-2-picoline in a minimum volume of DCM and load it evenly onto the silica bed.
Elution: Elute using a gradient of Hexanes to Ethyl Acetate (start at 9:1, increase to 3:1).
Fraction Monitoring (Self-Validation): Spot fractions on a TLC plate. Elute with Hexanes:EtOAc (2:1). Visualize under UV light (254 nm). Validation check: To confirm the spot is your target primary amine, stain the TLC plate with Ninhydrin and heat; 3-Amino-5-bromo-2-picoline will stain a distinct color (typically yellow/brown) due to the free
group.
Isolation: Pool the pure fractions and remove the solvent under reduced pressure.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine. Retrieved from[Link]
Optimization
Overcoming solubility issues with 3-(Aminomethyl)-5-bromo-2-methylpyridine
Ticket Subject: Solubility & Handling Optimization Guide Case ID: PYR-AM-5BR-SOL Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: Know Your Molecule Before troubleshooting, we must def...
Case ID: PYR-AM-5BR-SOL
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: Know Your Molecule
Before troubleshooting, we must define the physicochemical "personality" of 3-(Aminomethyl)-5-bromo-2-methylpyridine . This is not a standard aniline; it is a pyridine-benzylamine hybrid .[1]
The "Greasy" Side: The 5-bromo and 2-methyl substituents add significant lipophilicity (LogP ~1.5–2.0).[1][2]
The "Sticky" Side: The aminomethyl group (
) is a primary aliphatic amine.[1][2] Unlike anilines (pKa ~4), this group is highly basic (pKa ~9.0–9.5).[2]
The Conflict: The molecule often exists as a "sticky oil" or aggregates in solution due to intermolecular hydrogen bonding between the primary amine and the pyridine nitrogen of neighboring molecules.
Module 1: Dissolution Strategies (Getting it into Solution)
User Query #1:
"I am trying to dissolve the free base in DCM (Dichloromethane) for a reaction, but it stays as a suspension or forms a gum on the flask wall."
Technical Diagnosis:
While the bromine and methyl groups suggest solubility in non-polar solvents, the high polarity of the primary amine and the pyridine ring creates a crystal lattice energy (or cohesive energy in oils) that pure DCM cannot overcome.[2]
Troubleshooting Protocol:
Solvent System
Suitability
Mechanism of Action
Pure DCM / Toluene
🔴 Poor
Insufficient polarity to break amine-pyridine H-bonds.[1]
DCM + 5-10% MeOH
🟢 Excellent
Methanol acts as a H-bond donor/acceptor, disrupting aggregation.[1]
THF (Tetrahydrofuran)
🟡 Moderate
Better than DCM, but may require mild heating (30°C).[1][2]
DMF / DMSO
🟢 Excellent
High dielectric constant dissolves the compound instantly, but difficult to remove later.[1]
MTBE
🔴 Poor
Often causes the free base to crash out (useful for precipitation, bad for reaction).[2]
Pro-Tip: If using the Hydrochloride Salt version, do not attempt to dissolve it in DCM or Toluene.[1] It will not work. You must use MeOH, Water, or DMSO, or perform a "Free Base Liberation" (see Module 3).[2]
Module 2: Reaction Optimization (Keeping it in Solution)
User Query #2:
"I'm running a Suzuki coupling on the 5-bromo position. The starting material dissolves initially but the reaction stalls, and I see black palladium precipitation."
Technical Diagnosis:
The free primary amine (
) is a potent ligand.[1][2] It is coordinating to your Palladium catalyst, poisoning it and causing the "Palladium Black" crash-out.[1]
Workflow Visualization: The Protection Strategy
The following decision tree outlines how to handle the amine during metal-catalyzed cross-couplings.
Caption: Decision matrix for preventing catalyst deactivation by the aminomethyl group during cross-coupling reactions.
Corrective Action:
Boc-Protection (Recommended): Treat the starting material with
(1.1 equiv) in DCM/TEA before adding the catalyst.[1][2] The Boc group removes the amine's ability to bind Palladium.
Protic Solvent Switch: If you cannot protect, switch to a highly polar protic solvent mixture (e.g., n-Butanol/Water).[1] The solvation shell around the amine reduces its ability to attack the metal center.
Module 3: Isolation & Workup (Getting it Out)
User Query #3:
"I performed an aqueous workup. I neutralized the reaction mixture, but my product didn't extract into the organic layer. It seems to be stuck in the water or the interface."
Q: Can I store the free base in solution?A: Avoid storing the free base in chlorinated solvents (DCM/Chloroform) for long periods.[1][2] The basic amine can react with the solvent (quaternization) over weeks.[2] Store as the HCl salt or as a solid free base at -20°C under Argon.
Q: Why does my NMR show broad peaks?A: This molecule aggregates.[1] If your proton NMR peaks are broad in
, add a drop of or (shake and separate) to break hydrogen bonds.[1][2] Alternatively, run the NMR in DMSO-.[1]
Q: Is this compound light sensitive?A: Yes. Brominated pyridines can undergo photodebromination over time.[1] Wrap flasks in aluminum foil during long reactions or storage.[1]
References
BenchChem. (2025).[1][2][3][4] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from [1][2]
Williams, R. (2022).[1] pKa Data Compiled by R. Williams: Pyridine and Amine Values. Organic Chemistry Data. Retrieved from [1][2]
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [1][2]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard reference for Pd-catalyst poisoning by amines).
Optimizing reaction conditions for derivatization of 5-bromo-2-methylpyridin-3-amine
CAS: 914358-73-9 | MW: 187.04 Da | Scaffold Class: Halogenated Aminopyridine[1][2] Executive Summary & Scaffold Analysis Welcome to the Technical Support Center. This guide addresses the specific chemical behavior of 5-b...
Welcome to the Technical Support Center. This guide addresses the specific chemical behavior of 5-bromo-2-methylpyridin-3-amine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., RAF/MEK pathways) and heterobifunctional degraders (PROTACs).
The "Orthogonal Reactivity" Challenge
To optimize reactions, you must understand the competing electronic and steric forces at play:
C5-Bromine (Electrophilic): The primary site for cross-coupling (Suzuki, Buchwald-Hartwig).[1]
C3-Amine (Nucleophilic/Coordinating): A "Trojan Horse."[1][2] While it serves as a handle for amide coupling, the free amine (
) acts as a potent ligand that can displace phosphines from Palladium (Pd), poisoning the catalyst during C5 functionalization.
C2-Methyl (Steric Modulator): This group exerts ortho-steric hindrance on the C3-amine (slowing acylation) and the Pyridine Nitrogen (reducing its ability to coordinate metals).[1][2]
Decision Matrix: Selecting the Right Workflow
Do not blindly apply standard conditions. Use this logic flow to determine your synthetic route.
Figure 1: Strategic decision tree for functionalizing 5-bromo-2-methylpyridin-3-amine. Route B is recommended for scale-up to avoid catalyst poisoning.[1][2]
Best for: Scale-up (>1g), valuable boronic acids, and avoiding catalyst poisoning.
The Logic: Acetylating the amine reduces its Lewis basicity, preventing it from binding to the Pd center. The C2-methyl group prevents the pyridine nitrogen from interfering.[2]
Dissolve 5-bromo-2-methylpyridin-3-amine (1.0 equiv) in Acetonitrile (
).
Add Acetic Anhydride (1.5 equiv).
Critical Step: Due to C2-Me sterics, reaction may be sluggish. Add DMAP (0.1 equiv) as a nucleophilic catalyst.[1]
Stir at 60°C for 2 hours. (Monitor by LCMS: M+H 229/231).[1]
Concentrate and crystallize (EtOAc/Hexane) to isolate N-(5-bromo-2-methylpyridin-3-yl)acetamide.
Step 2: Suzuki Cross-Coupling
Vessel: Charge Schlenk flask with Protected Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.5 equiv).
Solvent: Add 1,4-Dioxane/Water (4:1) . Degas by sparging with Argon for 10 mins.[1][2]
Catalyst: Add
(5 mol%).
Note: Because the amine is protected, standard triphenylphosphine ligands work well here.
Heat to 90°C for 16 hours.
Workup: Filter through Celite, extract with EtOAc.
Step 3: Deprotection
Dissolve crude in EtOH/6N HCl (1:1) .
Reflux (90°C) for 2 hours.
Neutralize with NaOH to pH 8 to precipitate the free amine product.[1][2]
Protocol B: Direct Buchwald-Hartwig Amination (C5-N Bond)
Best for: Installing amines at C5 without protecting C3.[1][2]
The Logic: You must use a ligand bulky enough to prevent the substrate's C3-amine from coordinating, yet active enough to insert into the C5-Br bond.[1][2] BrettPhos or XPhos are non-negotiable here.
Troubleshooting: If conversion stalls, add a second portion of Pd/Ligand after 4 hours.
Troubleshooting & FAQs
Issue: Low Conversion in Suzuki Coupling
Q: I am seeing 20% product and 80% starting material after 12 hours. Why?A: This is likely Catalyst Poisoning .[1][2] The free amine at C3 is coordinating to your Palladium.[1][2]
Fix 1 (Quick): Switch to a "Pd-Killer" scavenger ligand system like Pd(dppf)Cl2 or use SPhos Pd G3 precatalyst.[1] The bulky ligands on these precatalysts are harder to displace.[1][2]
Fix 2 (Robust): Use the Protection Strategy (Protocol A).
Issue: Sluggish Acylation
Q: I tried reacting the amine with an acid chloride at RT, but it's not finishing.A: The C2-Methyl group provides significant steric bulk.[1][2]
Fix: Switch to Acetic Anhydride (smaller electrophile than some acid chlorides) and heat to 60-80°C .[1][2]
Catalysis: You must use DMAP (Dimethylaminopyridine) or 4-PPY to activate the anhydride.[1][2] Pyridine alone as a solvent is often insufficient.[2]
Issue: Regioselectivity (N1 vs C3-NH2)
Q: Can the Pyridine Nitrogen (N1) react instead of the exocyclic amine?A: Generally, no.[1]
Electronics: The exocyclic amine (C3) is more nucleophilic (
Sterics: The C2-Methyl group effectively blocks N1 from nucleophilic attack, directing alkylating/acylating agents to the C3-amine.[1][2]
References & Grounding
BenchChem Application Note. Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. (Details Suzuki coupling parameters and catalyst choices).
Molecules (MDPI). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1][2] (2017).[1][5][6] (Validates the N-acetylation protection strategy).
Organic Synthesis. Buchwald-Hartwig Coupling General Procedures. (Provides baseline ligand/base combinations for hindered pyridines).[1]
Technical Support Center: Preventing Decomposition of 3-Amino-5-bromo-2-picoline
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with drug development professionals who struggle with the instability and low reactivity of 3-Amino-5-bromo-2-picoline (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with drug development professionals who struggle with the instability and low reactivity of 3-Amino-5-bromo-2-picoline (also known as 5-bromo-2-methylpyridin-3-amine) during cross-coupling reactions.
This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and mechanistic causes of substrate decomposition and provide field-proven, self-validating protocols to ensure high-yield transformations.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture turn dark brown/black with multiple TLC spots during palladium-catalyzed cross-coupling?The Causality: The appearance of a dark, intractable mixture with multiple baseline TLC spots is the hallmark of oxidative and thermal degradation [1]. The free primary amine (-NH₂) is highly electron-rich and susceptible to oxidation. Furthermore, the electron-donating nature of the amine increases the electron density of the pyridine ring. This thermodynamically disfavors the initial oxidative addition of the electron-rich Pd(0) catalyst into the C-Br bond. Researchers often instinctively respond to this low reactivity by increasing the temperature (>115 °C). However, accelerating rate calorimetry shows that bromopyridines begin to undergo thermal decomposition and dehalogenation at these elevated temperatures [2].
Q2: How do I prevent catalyst poisoning and subsequent degradation?The Causality: Both the pyridine nitrogen and the free amine can act as bidentate or bridging ligands, coordinating tightly to the palladium center to form inactive, stable complexes (catalyst poisoning) [2].
The Solution: You must alter the electronic profile of the substrate. By protecting the amine via acetylation (converting it to N-[5-bromo-2-methylpyridine-3-yl]acetamide), you delocalize the nitrogen's lone pair into the carbonyl group. This eliminates its ability to coordinate to the palladium catalyst and reduces the electron density on the pyridine ring, facilitating rapid oxidative addition at milder temperatures (85–95 °C) and preventing thermal decomposition [1].
Q3: What are the optimal conditions to maintain the stability of both the picoline substrate and the boronic acid partner?The Causality: Boronic acids are prone to protodeboronation under prolonged thermal stress, especially in basic aqueous media. If the picoline substrate is reacting too slowly, the boronic acid will decompose before coupling can occur.
The Solution: Utilize a 1,4-dioxane/water (4:1) co-solvent system. This specific ratio ensures the complete solvation of the organic substrates while maintaining the solubility of the inorganic base (K₃PO₄), creating a homogenous catalytic environment that allows the reaction to complete within 15 hours at 90 °C [1].
Part 2: Mechanistic Workflows
To visualize the failure points and the optimized pathways, refer to the logical and mechanistic diagrams below.
Workflow comparing direct coupling vs. the amine protection strategy to prevent decomposition.
Mechanistic pathway showing how free amines cause catalyst poisoning and subsequent degradation.
Part 3: Quantitative Data & Condition Tolerances
The following table summarizes the validated reaction parameters required to prevent the decomposition of 3-Amino-5-bromo-2-picoline during functionalization [1][2].
Parameter
Optimized Condition
Causality / Mechanistic Rationale
Temperature Limit
85–95 °C
Exceeding 115 °C triggers multi-step thermal decomposition, initiating with dehalogenation and followed by ring fragmentation.
Solvent System
1,4-Dioxane / Water (4:1)
Suppresses the formation of inactive Pd-aggregates by maintaining optimal solubility of both organic and inorganic species.
Catalyst Loading
5 mol % Pd(PPh₃)₄
A 5 mol % loading provides a sufficient active Pd(0) reservoir to overcome minor deactivation from residual nitrogen coordination.
Atmosphere
Degassed Argon
Prevents the oxidative degradation of the electron-rich amine group and protects the Pd(0) catalyst from oxidizing to inactive Pd(II).
Part 4: Experimental Protocols
To guarantee success, utilize this self-validating two-step methodology. By isolating the protected intermediate, you establish a quality control checkpoint that prevents downstream degradation.
Protocol A: Protection via Acetylation (Stabilization Step)
Self-Validation Check: The reaction is complete when the highly polar starting material spot (low Rf) on the TLC plate is entirely replaced by a less polar spot (higher Rf). If the starting material persists after 2 hours, your acetic anhydride has likely hydrolyzed; replace the reagent.
Initialization: In a flame-dried round-bottom flask, dissolve 5-bromo-2-methylpyridin-3-amine (2.0 g, 10.6 mmol) in anhydrous acetonitrile (20 mL) [1].
Reagent Addition: Slowly add acetic anhydride (1.95 g, 19.1 mmol) dropwise at room temperature under an argon atmosphere.
Reaction: Stir the mixture continuously for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Workup: Quench the reaction with saturated aqueous sodium bicarbonate to neutralize acetic acid byproducts. Extract with ethyl acetate (3 x 20 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide as a stable solid.
Self-Validation Check: The use of degassed solvents is non-negotiable. If the reaction mixture turns black within the first 30 minutes of heating, oxygen has poisoned the catalyst and oxidized the substrate. A successful reaction will maintain a yellow/orange hue.
Preparation: To a Schlenk flask, add the protected N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g, ~0.43 mmol) and Pd(PPh₃)₄ (5 mol %) [1].
Purging: Evacuate the flask and backfill with argon three times to ensure a strictly inert atmosphere.
Solvent Addition: Add 2 mL of strictly degassed 1,4-dioxane. Stir at room temperature for 30 minutes to ensure complete catalyst dissolution.
Coupling Partners: Add the respective arylboronic acid (1.1 eq), K₃PO₄ (1.5 eq), and degassed water (0.5 mL) [1].
Heating: Heat the mixture to 85–95 °C and stir for 15 hours.
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, dilute with ethyl acetate, and purify via flash column chromatography.
References
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities
Source: Molecules 2017, 22(2), 190 (MDPI)
URL: [Link]
Troubleshooting
Catalyst selection for efficient cross-coupling with 5-bromo-2-methylpyridin-3-amine
Technical Support Center: Cross-Coupling Methodologies for 5-Bromo-2-methylpyridin-3-amine Status: Active Agent: Senior Application Scientist Case ID: PYR-XH-5BR-002 Executive Summary & Substrate Analysis Subject: 5-brom...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Cross-Coupling Methodologies for 5-Bromo-2-methylpyridin-3-amine
Status: Active
Agent: Senior Application Scientist
Case ID: PYR-XH-5BR-002
Executive Summary & Substrate Analysis
Subject: 5-bromo-2-methylpyridin-3-amine (CAS: 3430-13-5)
Role: Key intermediate for kinase inhibitors and GPCR ligands.
Technical Assessment:
This substrate presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling:
Catalyst Poisoning: The free amine (
) at C3 and the pyridine nitrogen () can essentially act as a bidentate or bridging ligand, sequestering the Pd(0) or Pd(II) species and shutting down the catalytic cycle.
Electronic Deactivation: While pyridines are generally electron-deficient (facilitating oxidative addition), the strongly electron-donating amino group (
effect) at C3 increases electron density at C5, potentially raising the activation energy for the oxidative addition of the C-Br bond compared to electron-poor pyridines.
Chemo-selectivity: In Buchwald-Hartwig aminations, there is a risk of competing N-arylation of the substrate's own amine if the catalyst is not sufficiently selective for the exogenous amine.
Catalyst Selection Matrix
Use this table to select the optimal catalyst system based on your intended transformation.
Transformation
Standard System (Start Here)
High-Performance System (For Difficult Cases)
Mechanism of Action / Notes
Suzuki-Miyaura (Aryl/Heteroaryl)
Pd(PPh₃)₄ (5 mol%) Base: or Solvent: Dioxane/ (4:1)
Pd-PEPPSI-IPr or XPhos Pd G3 Base: Solvent: n-Butanol or Toluene/
Standard: Works well for simple aryl boronic acids [1]. High-Perf: Bulky NHC or biaryl phosphine ligands prevent substrate coordination (poisoning) and boost oxidative addition.
Buchwald-Hartwig (C-N Coupling)
Pd₂(dba)₃ / BINAP
RuPhos Pd G3 or BrettPhos Pd G3 Base: LiHMDS or NaOtBu
RuPhos: Excellent for secondary amines. BrettPhos: Superior for primary amines. These precatalysts activate rapidly and resist amine inhibition [2].
Sonogashira (Alkynylation)
PdCl₂(PPh₃)₂ / CuI Base:
Pd(PPh₃)₄ (Copper-free) Base: Pyrrolidine or
Copper can cause Glaser homocoupling. If the free amine interferes with Cu, switch to a Cu-free protocol with a stronger base.
Heck (Alkenylation)
Pd(OAc)₂ / P(o-tol)₃
Pd(P(t-Bu)₃)₂
Use bulky phosphines to prevent the formation of stable Pd-substrate complexes.
Troubleshooting Guide (Q&A)
Q1: I am seeing <10% conversion. The starting material remains unreacted. Is the catalyst dead?Diagnosis: Likely Catalyst Poisoning . The substrate's C3-amine or N1-pyridine nitrogen is coordinating to the Palladium center, forming a stable "off-cycle" resting state (See Figure 1).
Solution:
Switch to Precatalysts: Use oxidative-addition-prone precatalysts like XPhos Pd G3 or Pd-PEPPSI-IPr . These contain bulky ligands that sterically crowd the metal center, preventing the substrate's nitrogen atoms from binding while still allowing the C-Br bond to access the catalyst.
Increase Temperature: Standard
protocols often require for this substrate to break the inhibitory coordination [1].
Protect the Amine: If optimization fails, convert the C3-amine to an acetamide (
) or phthalimide before coupling. This removes the coordinating ability of the exocyclic nitrogen.
Q2: During Buchwald-Hartwig coupling, I observe "homocoupling" or oligomers of my substrate.Diagnosis:Competitive N-Arylation . The C3-amine of one substrate molecule is reacting with the C5-bromide of another.[1][2][3]
Solution:
Ligand Control: Use BrettPhos or RuPhos . These ligands are highly selective for cross-coupling over homocoupling due to specific steric pockets that favor the incoming exogenous amine.
Reverse Addition: Add the catalyst and the exogenous amine to the vessel first, then slowly add the 5-bromo-2-methylpyridin-3-amine. This keeps the concentration of the electrophile low relative to the nucleophile.
Q3: My Suzuki coupling yields are inconsistent (30-70%). Why?Diagnosis:Protodehalogenation or Boronic Acid Decomposition .
Solution:
Protodehalogenation: If you see the bromine replaced by hydrogen (forming 2-methylpyridin-3-amine), your reaction is too "wet" or the temperature is too high for the catalyst turnover rate. Switch to anhydrous conditions using CsF or
in dry dioxane.
Boronic Acid Stability: Pyridyl boronic acids are notoriously unstable. If coupling with a pyridyl boronate, use the corresponding Pinacol Ester or MIDA boronate for slow release.
Setup: In a Schlenk flask or microwave vial, combine the Substrate , Arylboronic acid , and
.
Inertion: Cap the vessel and cycle vacuum/Argon (
) to remove oxygen. (Oxygen causes rapid catalyst decomposition and homocoupling).
Addition: Under Argon flow, add the
followed immediately by the degassed Dioxane/Water mixture ( total).
Reaction: Seal the vessel.
Thermal: Heat to
for 15–18 hours.
Microwave: Heat to
for 30 minutes.
Workup: Cool to RT. Dilute with EtOAc (
).[6] Filter through a pad of Celite to remove Pd black. Wash with brine, dry over , and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). The free amine product is polar; add
to the eluent to prevent streaking.
References
Ikram, M., et al. (2017).[6] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, 22(2), 190.[6] Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
Lutz, M. R., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(20), 5442–5445. Link
Identifying and minimizing byproducts in 3-Amino-5-bromo-2-picoline synthesis
The following technical guide serves as a specialized support resource for the synthesis and purification of 3-Amino-5-bromo-2-picoline (CAS: 914358-73-9), a critical intermediate in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for the synthesis and purification of 3-Amino-5-bromo-2-picoline (CAS: 914358-73-9), a critical intermediate in the development of kinase inhibitors (e.g., PLK1 inhibitors).
Current Status: Operational
Role: Senior Application Scientist
Topic: Impurity Identification & Process Optimization
Executive Summary & Route Selection
The Core Challenge:
The synthesis of 3-Amino-5-bromo-2-picoline presents a classic "regioselectivity trap." Researchers often attempt direct bromination of the commercially available 3-amino-2-picoline, resulting in a complex mixture of isomers that are difficult to separate.
Recommendation:
For pharmaceutical-grade purity (>98%), Route B (Nitro Reduction) is the validated standard. Route A (Direct Bromination) should be avoided unless downstream purification capabilities (prep-HPLC) are extensive.
Route Comparison Table
Feature
Route A: Direct Bromination
Route B: Nitro Reduction (Recommended)
Starting Material
3-Amino-2-picoline
5-Bromo-2-methyl-3-nitropyridine
Key Reagent
NBS or Br₂
Iron Powder / Acetic Acid
Major Impurity
4-Bromo & 6-Bromo isomers (30–50%)
Azo-dimers (if under-reduced)
Regiocontrol
Poor (Amino group dominates)
Perfect (Bromo installed prior to amine)
Yield (Isolated)
Low (due to isomer loss)
High (>90%)
Critical Analysis: Why Direct Bromination Fails
Many users contact us asking why their product contains ~40% impurities despite using stoichiometric NBS. The answer lies in the electronic directing effects of the pyridine ring substituents.
Mechanistic Insight
In 3-amino-2-picoline , two groups compete to direct the incoming electrophile (Br⁺):
Amino Group (-NH₂ at C3): A strong activator. It directs to C4 (ortho) and C6 (para) .
Methyl Group (-CH₃ at C2): A weak activator. It directs to C5 (para) .
The Conflict: The amino group's directing power significantly overpowers the methyl group. Consequently, bromination occurs predominantly at C4 and C6, leaving the desired C5 position as a minor product.
Figure 1: Competitive directing effects in the direct bromination of 3-amino-2-picoline. The strong amino group forces substitution at undesirable positions.
Recommended Protocol: Nitro Reduction (Route B)
This route relies on 5-bromo-2-methyl-3-nitropyridine .[1][2] By establishing the bromine position before generating the amino group, we bypass the regioselectivity issue entirely.
Validated Workflow
Reaction:
Step-by-Step Protocol:
Setup: In a 3-neck flask, dissolve 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in Methanol/Acetic Acid (10:1 v/v).
Activation: Add Iron Powder (3.0 eq, <325 mesh) in portions. Note: Use reduced iron for best kinetics.
Reflux: Heat to 80°C for 2–3 hours. Monitor via TLC (EtOAc:Hexane 1:1).
Checkpoint: The starting material (Rf ~0.6) should disappear; the product (Rf ~0.3, fluorescent) should appear.
Workup (Critical for Purity):
Cool to room temperature.
Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.[3]
Neutralization: Slowly add the filtrate to saturated NaHCO₃ . Caution: Vigorous CO₂ evolution.
Extract with EtOAc (3x).[3][4] Wash combined organics with Brine.
Activate Fe powder with 1% HCl before use, or increase AcOH concentration.
New Impurity (Rf ~0.4)
Azo-dimer formation.
Reaction concentration too high. Dilute to 0.1 M. Ensure vigorous stirring.
Loss of Bromine
Hydrodehalogenation.
Do NOT use H₂/Pd-C. Palladium rapidly cleaves aromatic bromides. Stick to Fe/AcOH or SnCl₂.
Green/Black Crude
Residual Iron salts.
Incomplete neutralization. Ensure aqueous phase pH > 8 before extraction.
Impurity Identification & Control
When analyzing your final product, use this profile to identify peaks in HPLC/LC-MS.
Common Byproducts Table
Impurity Name
Structure Description
Origin
Minimization Strategy
Des-bromo analog
3-Amino-2-picoline (MW 108)
Over-reduction of C-Br bond.
Avoid catalytic hydrogenation (Pd, Pt, Ni). Use chemical reductants (Fe, Zn).
Azo-dimer
Ar-N=N-Ar dimer (MW ~372)
Condensation of nitroso intermediate with amine.
Avoid basic conditions during reduction. Keep reaction acidic (AcOH).
Hydroxylamine
Ar-NH-OH intermediate
Incomplete reduction.
Increase reaction time or Fe equivalents.
4/6-Bromo Isomers
Regioisomers
Contamination from starting material synthesis.
Ensure Nitro precursor is >98% pure 5-isomer before reduction.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group?A:No. While Pd/C is standard for nitro reduction, it is also an excellent catalyst for dehalogenation. You will strip the bromine atom off the ring, yielding 3-amino-2-picoline. If you must use hydrogenation, use a poisoned catalyst like Pt/C (sulfided) or add a modifier like diphenylsulfide , but Fe/AcOH is superior for preserving the bromide.
Q: I see a spot just above my product on TLC. What is it?A: This is likely the azo-dimer or the nitroso intermediate . Both are colored (often orange/red). If it persists, add more iron powder and reflux for another hour. If it remains, it can usually be removed via recrystallization from Ethanol/Water.
Q: How do I synthesize the precursor 5-bromo-2-methyl-3-nitropyridine?A: This precursor is best synthesized by nitrating 5-bromo-2-methylpyridine .
Logic: The Methyl group (C2) directs ortho to C3. The Bromo group (C5) directs ortho to C4/C6. The Methyl activation dominates the C3 position, and C3 is the least sterically hindered activated site relative to the N-oxide effect. This yields the 3-nitro isomer with high selectivity.
References
Synthesis of 3-Amino-5-bromo-2-picoline via Iron Reduction
Source: ChemicalBook Protocols.
Regioselectivity of Aminopyridine Bromination
Source: BenchChem Application Notes. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
Precursor Synthesis (Nitration Route)
Source: GuideChem. "Synthesis of 5-Bromo-2-methyl-3-nitropyridine."
General NBS Bromination Mechanisms
Source: Organic Chemistry Portal.[5] "N-Bromosuccinimide (NBS) in Organic Synthesis."
Comparing reactivity of 3-Amino-5-bromo-2-picoline with other bromo-pyridines
Executive Summary & Chemical Space 3-Amino-5-bromo-2-picoline (also known as 5-bromo-2-methylpyridin-3-amine) represents a "privileged scaffold" in medicinal chemistry, particularly for type I and II kinase inhibitors (e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Space
3-Amino-5-bromo-2-picoline (also known as 5-bromo-2-methylpyridin-3-amine) represents a "privileged scaffold" in medicinal chemistry, particularly for type I and II kinase inhibitors (e.g., PI3K, Aurora kinase). Unlike simple bromopyridines, this molecule possesses a triad of functional features—a basic nitrogen, an exocyclic amine, and an aryl bromide—that create a unique electronic and steric environment.[1]
This guide compares its reactivity against three standard alternatives:
To predict reactivity, we must understand the competition between the electron-donating amino group (+M effect) and the electron-deficient pyridine ring (-I, -M effect).
The "Steric Shield" Effect
A critical, often overlooked feature of 3-Amino-5-bromo-2-picoline is the 2-methyl group .
Catalyst Protection: In standard aminopyridines, the pyridine nitrogen (
) is a potent ligand that can poison Palladium catalysts.[1] The 2-methyl group provides steric bulk that hinders coordination, often resulting in higher turnover numbers (TON) in cross-coupling reactions compared to the non-methylated analog.
Regioselectivity: The methyl group blocks the C2 position, forcing electrophilic substitution (like halogenation) to occur at C4 or C6, whereas the unblocked analog would preferentially react at C2.[1]
In 2-amino-5-bromopyridine , the amino group is para to the bromine. Through resonance, the amino lone pair donates electron density directly into the C-Br bond carbon, increasing the bond order (double-bond character).[1] This makes oxidative addition by Palladium significantly harder.[2]
In our target, 3-amino-5-bromo-2-picoline , the amino group is meta to the bromine. The resonance effect is less direct, leaving the C-Br bond more reactive and "Suzuki-ready" [1, 2].
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, abort and check reagent quality.
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Coupling 3-Amino-5-bromo-2-picoline with Phenylboronic acid.
Rationale: We use a biphasic system (Dioxane/Water) to solubilize the inorganic base and the polar pyridine substrate.
Objective: Introducing an Iodine at C4/C6 for further functionalization.[2]
Unlike simple pyridines, the 3-amino group allows for directed electrophilic aromatic substitution.
Reagents: Dissolve substrate (1.0 eq) in Glacial Acetic Acid.
Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at Room Temperature.
Observation: The reaction is usually complete in 3 hours.[2]
Note: The 2-methyl group blocks the C2 position. The amino group activates the ortho position (C4).[6]
Result: Primary product is 3-amino-5-bromo-4-iodopyridine (or 6-iodo depending on subtle conditions), creating a highly functionalized "tri-halogen" equivalent scaffold [3].
Strategic Decision Tree (Graphviz)[1][2]
Use this logic flow to determine the order of operations when building complex drugs on this scaffold.
Figure 2: Strategic workflow for orthogonal functionalization of the scaffold.
Expert Commentary & Troubleshooting
The Solubility Trap:
Researchers often underestimate the polarity of 3-amino-pyridines. If your Suzuki coupling shows low conversion, it is likely not catalyst death, but substrate precipitation in non-polar solvents.[1]
Solution: Switch from Toluene/Water to DME/Water or n-Butanol .[2]
The "False" Product:
In Buchwald-Hartwig aminations, the 3-amino group can compete with the external amine if the external amine is sterically crowded.
Solution: Use t-BuXPhos or BrettPhos Pd-generations.[2] The 2-methyl group on the picoline actually aids this by preventing the substrate from binding to the metal center in a bidentate fashion (N_py + NH2), which is a common failure mode in 2-amino-pyridines.
References
BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine."[2][7] BenchChem Application Library. Link[1][2]
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine."[2] Molecules, 2017, 22, 190.[1] Link
NIH PubMed. "3-Amino-5-bromo-2-iodopyridine: Crystal structure and synthesis."[2] Acta Crystallographica, 2009.[1][8] Link
Sigma-Aldrich. "Safety Data Sheet: 2-Amino-5-bromopyridine."[2] Link
Validating the structure of novel compounds synthesized from 5-bromo-2-methylpyridin-3-amine
Executive Summary This guide provides a technical framework for validating novel chemical entities (NCEs) derived from 5-bromo-2-methylpyridin-3-amine (CAS 3430-13-5 / 914358-73-9). As a privileged scaffold in kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical framework for validating novel chemical entities (NCEs) derived from 5-bromo-2-methylpyridin-3-amine (CAS 3430-13-5 / 914358-73-9). As a privileged scaffold in kinase inhibitor discovery (e.g., RAF/MEK pathways), this compound offers two distinct vectors for diversification: the nucleophilic exocyclic amine and the electrophilic C5-bromide.
However, these dual vectors introduce critical structural ambiguities—specifically regioisomerism during N-alkylation (pyridine ring nitrogen vs. exocyclic amine) and dehalogenation byproducts during cross-coupling. This guide compares three validation workflows, ranking them by resolution, throughput, and resource intensity to help you select the optimal strategy for your drug discovery campaign.
Part 1: The Structural Challenge
The core challenge in validating derivatives of this scaffold lies in the steric and electronic influence of the C2-methyl group.
Regio-ambiguity: Under basic alkylation conditions, competition exists between the exocyclic amine (
) and the pyridine ring nitrogen (). While the exocyclic amine is generally more nucleophilic, the steric bulk of the adjacent C2-methyl group can retard reaction rates, occasionally favoring -alkylation or bis-alkylation.
Suzuki Coupling Fidelity: During Pd-catalyzed cross-coupling at C5, protodebromination (replacement of Br with H) is a common side reaction, yielding a product with a mass difference of often just 1-2 Da from isotopic variants, which can be misidentified by low-res MS.
Part 2: Comparative Validation Workflows
We compare three structural validation methodologies. Choose the workflow based on the complexity of your transformation.
Comparison Matrix
Feature
Workflow A: Rapid Screen
Workflow B: Definitive 2D
Workflow C: Ultimate Resolution
Primary Technique
1D H NMR + LC-MS
2D NMR (NOESY/HMBC)
X-ray Crystallography / DFT
Best For
Suzuki Coupling (C5)
N-Alkylation/Acylation
Ambiguous Isomers / Final Candidates
Throughput
High (10-50 cmpds/day)
Medium (5-10 cmpds/day)
Low (Weeks)
Regio-Resolution
Low (Inferred)
High (Direct Evidence)
Absolute
Cost/Sample
$
Detailed Analysis of Alternatives
Workflow A: Rapid Screen (1D H NMR + LC-MS)
For validating C5-aryl coupling where the amine remains free.
Mechanism: Relies on the disappearance of the diagnostic C5-Br signal and the appearance of new aromatic protons.
The Trap: It cannot definitively distinguish between the desired product and a regioisomer where the coupling occurred at the nitrogen (rare but possible with certain catalysts).
Protocol Insight: Monitor the C2-Methyl singlet (
ppm). A significant shift ( ppm) often indicates electronic perturbation of the ring, potentially signaling an unintended -arylation.
Workflow B: Definitive 2D (NOESY/HMBC)
For validating N-functionalization.
Mechanism: Uses through-space (NOE) and through-bond (HMBC) correlations to map connectivity.
Self-Validating Logic:
NOESY: If N-alkylation occurred at the exocyclic amine, you will see an NOE correlation between the new alkyl protons and the C4-H of the pyridine ring (approx
ppm).
HMBC: A long-range coupling from the new alkyl protons to the C3 carbon confirms exocyclic attachment.
Why it wins: It provides "proof of structure" in solution state without growing crystals.
Workflow C: Ultimate Resolution (X-ray / DFT)
For final clinical candidates.
Mechanism: Direct imaging of electron density or quantum chemical calculation of chemical shifts.
Application: Use Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to predict NMR shifts if experimental 2D data is ambiguous. If the experimental spectra match the predicted low-energy conformer, the structure is validated.
Part 3: Visualizing the Logic
The following diagram illustrates the decision tree for validating derivatives based on the reaction type.
Caption: Decision tree for structural validation, prioritizing rapid NMR methods before escalating to advanced 2D or X-ray techniques.
Part 4: Experimental Protocol (Self-Validating System)
This protocol describes the synthesis and Workflow B (2D NMR) validation of a Suzuki coupling product, 5-(4-methoxyphenyl)-2-methylpyridin-3-amine.
Solvent: 1,4-Dioxane/Water (4:1).[1] Degas thoroughly with N
to prevent homocoupling.
Condition: Reflux at 90°C for 16h.
Workup: Filter through Celite, extract with EtOAc. The amine functionality makes the product basic; wash with NaHCO
rather than strong acid to avoid losing product to the aqueous phase.
Validation Steps (The "Truth" Test)
Perform these steps in sequence. If Step 1 fails, do not proceed.
Step 1: The Methyl Anchor (1H NMR)
Acquire spectrum in CDCl
.
Criterion: Locate the C2-Methyl singlet. In the starting material, it appears at ~2.45 ppm . In the coupled product, it should remain a sharp singlet near 2.50 ppm .
Failure Mode: If the methyl signal splits or shifts upfield (<2.2 ppm), suspect ring degradation or N-oxidation.
Step 2: The NOE Check (2D NOESY)
Set mixing time (
) to 500ms.
Target Interaction: Irradiate/phase the C2-Methyl protons.
Validation: You must observe a strong NOE correlation to the C3-Amine protons (broad singlet, ~3.5-4.0 ppm) or the C4-Aromatic proton .
Critical Distinction: If you have performed an N-alkylation, an NOE between the new alkyl group and the C4-proton confirms the alkylation is on the exocyclic amine (Position 3). If the alkyl group shows NOE to the C6-proton (adjacent to nitrogen in the ring), you have alkylated the ring nitrogen.
Step 3: Purity Calculation (qNMR)
Use 1,3,5-trimethoxybenzene as an internal standard.
Integrate the C2-Methyl singlet against the standard's methyl signal.
Requirement: Calculated purity >95% is required for biological assay validity.
References
BenchChem. Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Application Note.
Saeed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.[2]
National Center for Biotechnology Information. PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine.
Benchmarking the efficiency of different synthetic routes to 3-Amino-5-bromo-2-picoline
Executive Summary 3-Amino-5-bromo-2-picoline (CAS: 914358-73-9 / 66524-86-1) is a critical pyridine scaffold used extensively in medicinal chemistry, particularly as a precursor for kinase inhibitors and in Suzuki-Miyaur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-5-bromo-2-picoline (CAS: 914358-73-9 / 66524-86-1) is a critical pyridine scaffold used extensively in medicinal chemistry, particularly as a precursor for kinase inhibitors and in Suzuki-Miyaura cross-coupling reactions. Its structural uniqueness lies in the specific substitution pattern: a methyl group at C2, an amino group at C3, and a bromine atom at C5.
Achieving this specific regiochemistry is synthetically challenging due to the directing effects of the pyridine ring nitrogen and the substituents. Direct functionalization often leads to isomeric mixtures (e.g., 4-bromo or 6-bromo isomers).
This guide benchmarks the three primary synthetic strategies, identifying Route A (Reduction of 5-Bromo-2-methyl-3-nitropyridine) as the most robust and scalable method, while highlighting the pitfalls of direct bromination strategies.
Strategic Route Analysis
Route A: The Nitro-Reduction Sequence (Recommended)
This is the industry-standard approach for high-purity synthesis. It relies on constructing the 5-bromo-2-methyl-3-nitropyridine core first, followed by a high-yield reduction of the nitro group to the amine. This avoids the regioselectivity issues associated with brominating the amine directly.
Mechanism: The electron-withdrawing nitro group and the pyridine nitrogen deactivate the ring, but the bromine is already in place (or introduced via specific directing groups). The final reduction is chemoselective, leaving the bromine intact.
Key Advantage: High purity (>98%) and scalability.[1]
Key Challenge: Accessing the specific nitro-bromo precursor.
Route B: Direct Bromination of 3-Amino-2-picoline (Not Recommended)
While chemically intuitive, this route is often a "dead end" for the 5-bromo isomer.
Mechanism: The amino group at C3 is a strong ortho/para director. In the pyridine system, it directs electrophilic bromination primarily to the C4 (ortho) and C6 (para) positions.
Outcome: The desired C5 substitution (meta to the amino group) is electronically disfavored. This route typically yields a mixture of 4-bromo and 6-bromo isomers, requiring tedious chromatographic separation.
Route C: The Sandmeyer Approach
This route converts 5-amino-2-methyl-3-nitropyridine to the bromide via diazotization.
Mechanism: Diazotization of the amine followed by displacement with bromide (CuBr/HBr).
Utility: Useful if the amino-nitro precursor is available from a different waste stream or synthesis campaign.
Comparative Benchmarking Data
Metric
Route A: Nitro-Reduction
Route B: Direct Bromination
Route C: Sandmeyer
Target Selectivity
High (5-isomer)
Low (Mixture of 4/6-isomers)
High (Precursor dependent)
Overall Yield
85 - 90% (Final Step)
< 30% (after separation)
60 - 70%
Purity Profile
Excellent (>98%)
Poor (Isomers present)
Good (>95%)
Scalability
High (Kg scale feasible)
Low (Purification bottleneck)
Moderate (Diazo safety)
Cost Efficiency
Moderate
Low (High waste)
Moderate
Safety Profile
Good (Standard reagents)
Good
Caution (Diazo intermediates)
Visualizing the Synthetic Logic
Caption: Comparative flowchart showing the high-selectivity Nitro-Reduction pathway (Route A) versus the low-selectivity Direct Bromination pathway.
Detailed Experimental Protocol (Route A)
This protocol describes the reduction of 5-bromo-2-methyl-3-nitropyridine to the target amine.[2] This is the most critical and high-yielding step in the preferred pathway.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 5-bromo-2-methyl-3-nitropyridine (e.g., 13.8 g, 63.9 mmol) in Methanol (330 mL) and Water (80 mL).
Activation: Add Ammonium Chloride (17.1 g, 320 mmol) to the solution.
Reduction: Add Iron powder (17.8 g, 320 mmol) in portions to the stirring mixture at room temperature.
Note: If using HCl instead of NH₄Cl, add the iron first, heat to 40°C, then slowly add conc. HCl (5 mL) dropwise.
Reflux: Heat the mixture to vigorous reflux (approx. 70-80°C) for 2–4 hours .
Monitoring: Monitor reaction progress by TLC (System: 1:1 EtOAc/Hexanes) or LC-MS. The starting nitro compound should disappear, and a lower Rf fluorescent amine spot should appear.
Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues. Wash the pad thoroughly with hot Methanol or EtOAc.
Step 3: Workup & Purification[4][5][6]
Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the methanol.
Extraction: Dilute the aqueous residue with Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
Wash: Wash the combined organic layers with Saturated NaHCO₃ (to neutralize any acid) and Brine.
Drying: Dry the organic phase over Anhydrous MgSO₄, filter, and concentrate in vacuo.
Isolation: The product, 3-Amino-5-bromo-2-picoline , is typically obtained as an off-white to orange solid.
Why Iron/NH₄Cl? While catalytic hydrogenation (H₂/Pd-C) is cleaner, it carries a high risk of de-bromination (hydrodehalogenation), where the bromine atom is stripped off along with the nitro reduction. The Iron/Ammonium Chloride method is chemoselective and preserves the aryl bromide.
Regioselectivity Check: If you are synthesizing the precursor yourself via nitration of 2-picoline, ensure you separate the 3-nitro (desired) and 5-nitro isomers carefully before bromination. The 3-nitro isomer places the nitro group ortho to the methyl, which is sterically crowded but electronically feasible.
Safety: The nitration of pyridines can be energetic. Ensure proper temperature control (0-5°C) during the addition of nitrating agents.
References
ChemicalBook. Synthesis of 5-BROMO-2-METHYLPYRIDIN-3-AMINE from 5-Bromo-2-methyl-3-nitropyridine.
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules 2017, 22(2), 190.
BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
Heterocycles. A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Heterocycles, Vol. 83, No. 4, 2011.
This guide outlines the authoritative disposal procedures for 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5). Crucial Distinction: This compound contains an aminomethyl group ( ), making it a primary alkyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal procedures for 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5).
Crucial Distinction: This compound contains an aminomethyl group (
), making it a primary alkyl amine. It is significantly more basic and nucleophilic than its structural isomer, 3-amino-5-bromo-2-methylpyridine (aniline-like). This distinction dictates specific segregation protocols to prevent violent exothermic reactions.[1][2]
Chemical Identity & Hazard Profile
Property
Detail
Chemical Name
3-(Aminomethyl)-5-bromo-2-methylpyridine
CAS Number
1211589-61-5
Molecular Weight
201.06 g/mol
Functional Groups
Halogenated Pyridine; Primary Alkyl Amine
Acidity/Basicity
Basic ( of conjugate acid 8.5–9.5). Absorbs atmospheric .
Hazard Class (GHS)
Corrosive / Irritant . Causes severe skin burns and eye damage (Category 1B or 2 depending on concentration).
Waste Classification
Halogenated Basic Organic .
Pre-Disposal Handling & Stabilization
Before moving the chemical to waste accumulation areas, ensure it is chemically stable.
Quench Active Reactivity: If the material is in a reaction mixture containing unreacted acid chlorides, anhydrides, or strong oxidizers, quench carefully before disposal.
Atmospheric Protection: The aminomethyl group reacts with
in the air to form solid carbamates. Ensure waste containers are hermetically sealed to prevent precipitate formation that can clog waste lines or pressurize containers.
Solvent Compatibility: Dissolve solid residues in a compatible solvent (e.g., Methanol or Dichloromethane) if liquid disposal is required. Avoid Acetone if the waste stream might be mixed with halogens in the presence of strong base (risk of haloform reaction, though low here, it's a best practice for halogenated waste).
Waste Segregation & Compatibility
Proper segregation is the primary defense against laboratory accidents.
Oxidizers (e.g., Peroxides, Permanganates): Risk of fire or explosion.
Non-Halogenated Waste: Mixing halogenated compounds (Br) into non-halogenated streams significantly increases disposal costs and violates incineration protocols.
Disposal Decision Tree
Figure 1: Decision logic for segregating 3-(Aminomethyl)-5-bromo-2-methylpyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the Bromine atom usually mandates disposal in the Halogenated Waste stream.
Step-by-Step Disposal Procedure
Step 1: Container Selection
Material: High-Density Polyethylene (HDPE) or Amber Glass.
Closure: Screw cap with a Teflon (PTFE) liner.
Why: The amine is basic and can etch certain plastics over time; PTFE liners prevent solvent swelling.
Step 2: Labeling (RCRA/CLP Compliance)
Attach a hazardous waste tag immediately upon the first addition of waste.
Constituents: List "3-(Aminomethyl)-5-bromo-2-methylpyridine" and any solvents (e.g., "Dichloromethane 90%").
Hazard Checkboxes:
Step 3: Accumulation
Store in a Secondary Containment Tray separate from acidic waste streams.
Keep the container closed at all times to prevent the release of volatile organic compounds (VOCs) and absorption of moisture/CO2.
Step 4: Final Disposal (Professional Service)
Method: High-Temperature Incineration with Flue Gas Scrubbing.
Reasoning: The bromine atom requires incineration at temperatures >1100°C to ensure complete destruction and to capture the resulting Hydrogen Bromide (HBr) gas in the scrubber, preventing acid rain formation.
US Code: Typically D002 (Corrosive) if pH > 12.5 (unlikely unless concentrated), otherwise managed as Lab Pack waste.
Emergency Spill Response
If a spill occurs during transfer or disposal:
Evacuate & Ventilate: The amine vapors can be irritating to the respiratory tract.
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if dust/aerosols are present.
Neutralization:
Do NOT use strong acids to clean the spill.
Use a Dry Absorbent (Vermiculite or Sand).
For final surface cleaning, use a dilute, weak acid like 1% Acetic Acid or Citric Acid to neutralize the amine residue, followed by water.
Figure 2: Operational workflow for cleaning up minor laboratory spills of aminomethyl-pyridines.
References
PubChem. (2025).[1][4] Compound Summary: 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS 1211589-61-5).[5][6][7][8] National Library of Medicine. [Link]
Personal protective equipment for handling 3-(Aminomethyl)-5-bromo-2-methylpyridine
Title: Comprehensive Safety and Operational Guide for Handling 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5) Introduction For synthetic chemists and drug development professionals, handling reactive haloge...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Safety and Operational Guide for Handling 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5)
Introduction
For synthetic chemists and drug development professionals, handling reactive halogenated pyridine derivatives requires a rigorous, mechanistic approach to laboratory safety. 3-(Aminomethyl)-5-bromo-2-methylpyridine (CAS: 1211589-61-5) is a highly valuable building block in pharmaceutical synthesis[1]. However, its unique molecular structure presents a dual-hazard profile that necessitates specialized Personal Protective Equipment (PPE) and strict operational protocols. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step methodology for safely handling, neutralizing, and disposing of this compound, ensuring both scientific integrity and operator safety.
Mechanistic Basis of Hazard: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality of the chemical's hazards. The toxicity and reactivity of 3-(Aminomethyl)-5-bromo-2-methylpyridine are driven by two distinct functional domains:
The Aminomethyl Group (-CH₂NH₂): As a primary aliphatic amine, this moiety acts as a strong nucleophile and a localized base. Upon contact with biological tissues (skin or ocular mucosa), it initiates rapid saponification of epidermal lipids and denaturation of structural proteins. This mechanism is responsible for severe, immediate chemical burns and irreversible eye damage (classified generally under Skin Corr. 1B and Eye Dam. 1 for similar aminomethyl pyridines)[2].
The Bromopyridine Core: The lipophilic nature of the halogenated aromatic ring facilitates rapid dermal absorption and cellular penetration. Bromopyridines are established acute toxicants (oral, dermal, and inhalation) and act as specific target organ toxicants (STOT SE 3), primarily causing severe respiratory tract irritation[3][4].
Causality Insight: Standard laboratory PPE is insufficient. The corrosive amine rapidly degrades standard latex, while the lipophilic bromopyridine core can permeate thin nitrile over time. Therefore, a multi-layered barrier system is chemically and biologically mandatory.
Mandatory Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered to counter the specific permeation and degradation risks posed by this compound.
Nitrile provides tactile dexterity and basic amine resistance, while the outer Butyl layer prevents permeation by the lipophilic halogenated pyridine core.
Eye/Face Protection
Chemical splash goggles (unvented) AND a full-face shield.
The primary amine poses a catastrophic risk of irreversible corneal saponification upon splash or dust exposure[5]. Safety glasses are strictly prohibited.
Prevents trans-dermal exposure if the solid powder or concentrated solution spills. The apron provides a non-porous barrier against corrosive amines.
Respiratory Protection
Execution exclusively within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
Mitigates the inhalation risk of respiratory tract irritants (STOT SE 3)[4]. If ventilation fails, a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Visualizing the Safety and Operational Workflow
The following diagram maps the logical relationship between the chemical's structural hazards, the corresponding PPE interventions, and the self-validating operational workflow.
Logical workflow mapping the structural hazards of CAS 1211589-61-5 to PPE selection and spill response.
Step-by-Step Operational Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. Every action includes a verification step to confirm safety boundary conditions are met before proceeding.
Phase 1: Pre-Experiment Setup & Validation
Ventilation Verification: Turn on the chemical fume hood. Validation: Physically verify the airflow monitor reads between 80-120 feet per minute (fpm). Do not proceed if the alarm sounds or the monitor is uncalibrated.
PPE Donning: Inspect inner nitrile gloves for micro-tears by inflating them slightly. Don the inner gloves, followed by the FR lab coat, apron, outer butyl gloves, goggles, and face shield.
Zone Preparation: Line the fume hood working surface with chemical-resistant, absorbent bench paper (polyethylene backing facing down) to contain micro-spills.
Phase 2: Handling and Weighing
Static Mitigation: Brominated pyridine powders can hold a static charge, leading to aerosolization. Use an anti-static weighing boat and an ionizing bar if available.
Transfer: Using a clean, dry stainless-steel or PTFE spatula, carefully transfer the 3-(Aminomethyl)-5-bromo-2-methylpyridine. Keep the source container and the receiving vessel as close as possible to minimize the transfer path.
Sealing: Immediately cap the source vial tightly. Validation: Wipe the exterior of the sealed source vial with a solvent-dampened Kimwipe (e.g., isopropanol) to remove any microscopic residue before removing it from the hood.
Phase 3: Spill Response and Disposal Plan
Because the aminomethyl group is a strong base, improper neutralization (e.g., using strong mineral acids like HCl) will cause a violent exothermic reaction, potentially aerosolizing the toxic bromopyridine core[6].
Containment: If a spill occurs, immediately alert nearby personnel and ensure the fume hood sash is pulled down to the lowest workable level.
Neutralization (The Causality of Weak Acids): Gently spray or pour a weak acid solution—such as 5% Citric Acid or dilute Acetic Acid —over the spill. Why? The weak acid slowly protonates the primary amine, converting it into a non-volatile, water-soluble, and less corrosive ammonium salt without generating dangerous heat.
Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.
Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a chemically compatible High-Density Polyethylene (HDPE) hazardous waste container.
Validation of Decontamination: Swab the spill area with a damp pH test strip. Validation: The area is only considered decontaminated when the pH reads neutral (pH 6-8). If the pH remains basic (>8), repeat the neutralization step.
Disposal: Label the container clearly as "Hazardous Waste: Halogenated Pyridine / Corrosive Amine Salts" and dispose of it according to local EPA/RCRA or equivalent international environmental regulations[5][7].